Nlrp3-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C21H22N4O2S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[N-cyano-S-(4-methylphenyl)sulfonimidoyl]-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |
InChI |
InChI=1S/C21H22N4O2S/c1-14-8-10-17(11-9-14)28(27,23-13-22)25-21(26)24-20-18-6-2-4-15(18)12-16-5-3-7-19(16)20/h8-12H,2-7H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
SOZVZFKPLUXVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=NC#N)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Nlrp3-IN-17: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Nlrp3-IN-17 is a potent, selective, and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome, showing significant promise as a therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action
This compound is a member of the N-cyano-sulfoximineurea class of compounds, which were developed as rationally designed mimics of the sulfonylurea moiety of the well-characterized NLRP3 inhibitor, MCC950. The primary mechanism of action for this class of inhibitors is the direct inhibition of the NLRP3 protein , preventing the assembly and activation of the inflammasome complex.
While the specific binding site of this compound has not been explicitly detailed in publicly available literature, its design based on MCC950 strongly suggests that it targets the NACHT domain of the NLRP3 protein. The NACHT domain possesses essential ATPase activity that is required for the conformational changes and oligomerization of NLRP3, a critical step in inflammasome activation. By binding to this domain, this compound is believed to lock the NLRP3 protein in an inactive conformation, thereby inhibiting its ATPase function and preventing the downstream recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This ultimately blocks the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).
Quantitative Data
The following table summarizes the key quantitative data for this compound (also referred to as compound 15 in some literature).[1][2][3][4]
| Parameter | Value | Cell/System | Conditions |
| IC50 (IL-1β release) | 7 nM | THP-1 cells | LPS/ATP stimulation |
| In Vivo Efficacy | Significantly inhibits IL-1β secretion | Mice | LPS + ATP challenge model |
Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound.
Caption: NLRP3 Inflammasome Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
Objective: To determine the in vitro potency of this compound in inhibiting NLRP3-dependent IL-1β release in a human monocytic cell line.
Methodology:
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 3-4 hours. After incubation, replace the PMA-containing medium with fresh culture medium and rest the cells for 24 hours.
-
Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 30 minutes.
-
Activation (Signal 2): Induce NLRP3 inflammasome activation by adding 5 mM ATP to the cell culture for 45-60 minutes.
-
Sample Collection: Collect the cell culture supernatants.
-
Quantification of IL-1β: Measure the concentration of secreted IL-1β in the supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
In Vivo NLRP3 Inflammasome Inhibition in a Mouse Model
Objective: To assess the in vivo efficacy of this compound in an acute model of NLRP3 inflammasome activation.
Methodology:
-
Animals: Use female C57BL/6 mice (8-10 weeks old).
-
Inhibitor Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg). Administer vehicle control to a separate group of mice.
-
Priming (Signal 1): One hour after inhibitor administration, inject the mice intraperitoneally (i.p.) with a sub-lethal dose of LPS (e.g., 20 mg/kg) to prime the NLRP3 inflammasome.
-
Activation (Signal 2): At a specified time post-LPS injection (e.g., 4 hours), challenge the mice with an i.p. injection of ATP (e.g., 15 mg/kg) to activate the NLRP3 inflammasome.
-
Sample Collection: One hour after the ATP challenge, collect blood samples via cardiac puncture into tubes containing an anticoagulant. Separate the plasma by centrifugation. Peritoneal lavage can also be collected to measure local cytokine levels.
-
Quantification of IL-1β: Measure the levels of IL-1β in the plasma or peritoneal lavage fluid using a mouse IL-1β ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Compare the IL-1β levels between the vehicle-treated and this compound-treated groups. Statistical significance can be determined using an appropriate statistical test, such as a t-test or ANOVA.
Conclusion
This compound is a highly potent and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action, centered on the direct inhibition of the NLRP3 protein's ATPase activity, prevents inflammasome assembly and the subsequent release of key pro-inflammatory cytokines. The compelling in vitro and in vivo data make this compound a valuable pharmacological tool for studying NLRP3-driven pathologies and a promising lead compound for the development of novel therapeutics for a range of inflammatory diseases. Further research to elucidate its precise binding interactions and to fully characterize its pharmacokinetic and pharmacodynamic profiles will be crucial for its clinical translation.
References
Nlrp3-IN-17 (CAS: 2254432-75-0): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nlrp3-IN-17, a potent and selective inhibitor of the NLRP3 inflammasome. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to support researchers in their exploration of NLRP3-mediated inflammatory processes.
Core Compound Data
This compound is a small molecule inhibitor designed to specifically target the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.
| Property | Value |
| CAS Number | 2254432-75-0 |
| Molecular Formula | C₂₁H₂₂N₄O₂S |
| Molecular Weight | 394.49 g/mol |
| Purity | >98% |
| Storage Temperature | 2-8°C |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Quantitative Efficacy and Pharmacokinetics
This compound has demonstrated potent inhibition of the NLRP3 inflammasome in both in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Efficacy
| Parameter | Cell Type | Value (nM) |
| IC₅₀ | NLRP3 Inflammasome Inhibition | 7 |
Table 2: In Vivo Pharmacokinetics (Mouse Model)
| Parameter | Value |
| Dose | 3 mg/kg (oral administration) |
| AUC | 4.2 µg·h/mL |
| t½ (half-life) | 2.91 hours |
| F% (Oral Bioavailability) | 56% |
Table 3: In Vivo Efficacy (Mouse Model)
| Model | Dose | Effect |
| LPS + ATP Challenge (Acute) | 10 mg/kg (oral, single dosage) | 44% decrease in IL-1β levels |
Mechanism of Action: The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Its activation is a two-step process: priming and activation.
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the NLRP3 inflammasome. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
This compound is a direct inhibitor of the NLRP3 inflammasome, preventing its assembly and subsequent activation of caspase-1.
Experimental Protocols
The following protocols provide detailed methodologies for in vitro and in vivo assessment of this compound activity.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the use of murine bone marrow-derived macrophages (BMDMs) to assess the in vitro efficacy of this compound.
Materials:
-
C57BL/6 mice
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF)
-
LPS (from E. coli O111:B4)
-
ATP
-
This compound
-
ELISA kit for murine IL-1β
-
96-well cell culture plates
Procedure:
-
Isolation and Culture of BMDMs:
-
Euthanize C57BL/6 mice and isolate femur and tibia.
-
Flush bone marrow with sterile PBS into a petri dish.
-
Centrifuge the cell suspension and resuspend in DMEM.
-
Culture cells in DMEM containing 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
-
Cell Seeding:
-
Plate the differentiated BMDMs in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the cells with 1 µg/mL LPS for 4 hours.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the IC₅₀ value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.
-
In Vivo LPS + ATP-Induced Peritonitis Model
This protocol outlines an acute in vivo model to assess the efficacy of this compound in a mouse model of peritonitis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
LPS (from E. coli O111:B4)
-
ATP
-
Sterile PBS
-
ELISA kit for murine IL-1β
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the facility for at least one week before the experiment.
-
-
Inhibitor Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice via oral gavage.
-
-
Priming:
-
One hour after inhibitor administration, intraperitoneally inject the mice with LPS (20 mg/kg).
-
-
Activation:
-
Two hours after LPS injection, intraperitoneally inject the mice with ATP (30 mg/kg).
-
-
Sample Collection:
-
Thirty minutes after ATP injection, euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of sterile PBS.
-
Collect blood via cardiac puncture for serum analysis.
-
-
Sample Processing:
-
Centrifuge the peritoneal lavage fluid to pellet the cells and collect the supernatant.
-
Allow the blood to clot and centrifuge to obtain serum.
-
-
Analysis:
-
Measure the concentration of IL-1β in the peritoneal lavage fluid and serum using an ELISA kit.
-
-
Data Analysis:
-
Compare the IL-1β levels between the this compound-treated group and the vehicle control group to determine the percentage of inhibition.
-
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in health and disease. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for a wide range of in vitro and in vivo studies. This technical guide provides a comprehensive resource to facilitate the use of this compound in research settings.
Nlrp3-IN-17: A Technical Guide to a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nlrp3-IN-17, a potent and selective inhibitor of the NLRP3 inflammasome. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its characterization.
Introduction to NLRP3 and this compound
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[1][2] this compound has emerged as a potent, selective, and orally active inhibitor of the NLRP3 inflammasome, showing significant promise in preclinical studies for the treatment of chronic inflammatory conditions.[4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy and pharmacokinetic parameters of this compound.
| Parameter | Value | Cell Type/Model | Reference |
| IC₅₀ | 7 nM | NLRP3-dependent IL-1β secretion | [4] |
| Selectivity | No significant inhibition | NLRC4 and AIM2 inflammasomes in J774A.1 cells | [4] |
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Species/Model | Reference |
| Dose | 10 mg/kg (p.o., single dosage) | Female C57BL/6 mice | [4] |
| Inhibition of IL-1β | 44% decrease | Acute in vivo LPS+ATP challenged model | [4] |
| AUC | 4.2 µg·h/mL | Mice (3 mg/kg, p.o.) | [4] |
| t₁/₂ | 2.91 h | Mice (3 mg/kg, p.o.) | [4] |
| F% (Oral Bioavailability) | 56% | Mice (3 mg/kg, p.o.) | [4] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: In Vitro experimental workflow for this compound.
Caption: In Vivo experimental workflow for this compound.
Experimental Protocols
In Vitro Assay for NLRP3 Inhibition
Objective: To determine the in vitro potency of this compound in inhibiting NLRP3-dependent IL-1β secretion from macrophages.
Materials:
-
Mouse peritoneal macrophages or J774A.1 murine macrophage cell line.
-
DMEM or RPMI-1640 culture medium.
-
LPS (Lipopolysaccharide).
-
ATP (Adenosine triphosphate).
-
This compound.
-
ELISA kit for mouse IL-1β.
Procedure:
-
Cell Culture: Culture mouse peritoneal macrophages or J774A.1 cells in complete culture medium. For peritoneal macrophages, harvest cells from C57BL/6J mice.[5][6]
-
Priming: Prime the macrophages with LPS (1 µg/mL) for 4.5 hours.[4] This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Add varying concentrations of this compound to the primed cells.
-
NLRP3 Activation: Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.[4][6]
-
Sample Collection: Collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
In Vitro Selectivity Assay
Objective: To assess the selectivity of this compound for the NLRP3 inflammasome over other inflammasomes like NLRC4 and AIM2.
Materials:
-
J774A.1 murine macrophage cell line.
-
LPS.
-
Flagellin.
-
Poly(dA:dT).
-
This compound (10 µM).
-
ELISA kit for mouse IL-1β.
Procedure:
-
Cell Culture and Priming: Culture J774A.1 cells and prime with LPS (1 µg/mL) for 1 hour.[4]
-
Inhibitor Treatment: Treat the cells with this compound (10 µM).
-
Inflammasome Activation:
-
Sample Collection: Collect the cell culture supernatants.
-
IL-1β Measurement: Measure the levels of IL-1β in the supernatants by ELISA. A lack of significant inhibition in the flagellin and Poly(dA:dT) treated groups indicates selectivity for NLRP3.
In Vivo LPS/ATP-Induced Peritonitis Model
Objective: To evaluate the in vivo efficacy of this compound in an acute model of NLRP3-dependent inflammation.
Materials:
-
Female C57BL/6 mice.[4]
-
This compound.
-
LPS.
-
ATP.
-
Saline or appropriate vehicle control.
-
ELISA kit for mouse IL-1β.
Procedure:
-
Animal Acclimation: Acclimate female C57BL/6 mice to the experimental conditions.
-
Inhibitor Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control orally (p.o.).[4]
-
Priming: After a specified pretreatment time (typically 1-2 hours), inject LPS intraperitoneally (i.p.) to prime the NLRP3 inflammasome.[2]
-
Activation: Following the LPS challenge, administer ATP via i.p. injection to activate the inflammasome.[2]
-
Sample Collection: At a designated time point post-ATP injection (e.g., 2.5 hours after LPS injection), collect blood for serum preparation or perform a peritoneal lavage to collect peritoneal fluid.[4]
-
Cytokine Analysis: Measure the concentration of IL-1β in the serum and/or peritoneal lavage fluid using an ELISA kit. A significant reduction in IL-1β levels in the this compound treated group compared to the vehicle control indicates in vivo efficacy.
References
Introduction to the NLRP3 Inflammasome
An In-Depth Technical Guide to the Determination of NLRP3 Inhibitor IC50 Values
A Note on the Analyzed Compound: Initial searches for "NLRP3-IN-17" did not yield specific public data. Therefore, this guide utilizes the potent and well-characterized NLRP3 inhibitor, MCC950 (also known as CP-456,773) , as a representative compound to illustrate the principles and methodologies of IC50 value determination for NLRP3 inflammasome inhibitors. The experimental protocols and data presented are based on published findings for MCC950 and serve as a comprehensive template for researchers in the field.
The NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[3][4][5] Activation of the NLRP3 inflammasome leads to the auto-catalytic activation of caspase-1.[6][7] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[7][8] It also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]
Due to its central role in inflammation, aberrant NLRP3 activation is implicated in a variety of diseases, including autoinflammatory disorders, type 2 diabetes, Alzheimer's disease, and cardiovascular disease.[3][9] This has made the NLRP3 inflammasome a prime target for therapeutic intervention.
NLRP3 Inflammasome Activation Pathways
The activation of the NLRP3 inflammasome is a tightly regulated, multi-step process, generally categorized into canonical, non-canonical, and alternative pathways.
Canonical Activation
This is the most well-understood pathway and involves two distinct signals:
-
Priming (Signal 1): This initial signal is typically provided by microbial components like lipopolysaccharide (LPS) engaging Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[1][3]
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline substances, triggers the assembly of the inflammasome complex.[8] A common downstream event for these stimuli is the induction of potassium (K+) efflux from the cell, which is a critical trigger for NLRP3 activation.[1][6] The activated NLRP3 protein then oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, leading to its activation.[7][10]
Non-Canonical Activation
This pathway is triggered by intracellular LPS from Gram-negative bacteria, which is detected by caspase-4 and caspase-5 in humans, and caspase-11 in mice.[8][11] These caspases cleave GSDMD to induce pyroptosis and the resulting K+ efflux then activates the NLRP3 inflammasome for IL-1β maturation.[1][11]
Alternative Activation
In some instances, stimulation with high doses of LPS alone can directly activate the NLRP3 inflammasome in human monocytes via a pathway that is independent of K+ efflux but involves the TLR4-TRIF-RIPK1-FADD-CASP8 signaling axis.[11]
Signaling Pathway Diagrams
Overview of NLRP3 Inflammasome Activation Pathways
Caption: Canonical, non-canonical, and alternative pathways of NLRP3 inflammasome activation.
Quantitative Data: IC50 Values for MCC950
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For NLRP3 inhibitors, this is typically the concentration of the compound required to inhibit the release of IL-1β or other downstream markers by 50%. The IC50 value for a given inhibitor can vary depending on the cell type, the specific stimulus used to activate the inflammasome, and the assay conditions.
| Inhibitor | Cell Type | Activator(s) | Measured Endpoint | IC50 Value (nM) | Reference |
| MCC950 | Mouse BMDMs | LPS + ATP | IL-1β Release | 7.5 | [12] |
| MCC950 | Mouse Neonatal Microglia | LPS + ATP | IL-1β Release | 60 | [9] |
| MCC950 | THP-1 Cells | LPS + Nigericin | IL-1β Release | <100 | [12] |
BMDMs: Bone Marrow-Derived Macrophages
Experimental Protocols for IC50 Determination
The following protocols provide a detailed methodology for determining the IC50 value of an NLRP3 inhibitor like MCC950 in vitro.
Protocol 1: IC50 Determination in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol is a standard method for assessing NLRP3 inhibition in primary mouse immune cells.
1. Cell Culture and Seeding:
- Isolate bone marrow from the femurs and tibias of mice.
- Differentiate bone marrow cells into macrophages (BMDMs) by culturing for 6-7 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.
- Plate the differentiated BMDMs in a 96-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
2. Priming Step (Signal 1):
- Prime the BMDMs with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours in serum-free Opti-MEM. This upregulates the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
- Prepare a serial dilution of the test inhibitor (e.g., MCC950) in Opti-MEM.
- Remove the LPS-containing medium from the cells.
- Add the inhibitor dilutions to the respective wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
4. Activation Step (Signal 2):
- Add the NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), to the wells.
- Incubate for 1 hour at 37°C.
5. Sample Collection and Analysis:
- Centrifuge the plate to pellet any detached cells.
- Carefully collect the supernatant from each well.
- Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
6. Data Analysis:
- Normalize the IL-1β concentrations to the vehicle-treated control.
- Plot the normalized IL-1β release against the logarithm of the inhibitor concentration.
- Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 value of an NLRP3 inhibitor in vitro.
Protocol 2: IC50 Determination using THP-1 Cells
THP-1 cells are a human monocytic cell line that can be differentiated into macrophage-like cells and are a common model for studying the NLRP3 inflammasome.[2]
1. Cell Differentiation:
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Induce differentiation into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
- After PMA treatment, wash the cells and allow them to rest in fresh, PMA-free medium for at least 24 hours.
- Seed the differentiated THP-1 cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
2. Priming Step (Signal 1):
- Prime the cells with LPS (1 µg/mL) overnight (approximately 16 hours) for robust pro-IL-1β expression.
3. Inhibitor Treatment:
- Remove the priming medium.
- Add serial dilutions of the NLRP3 inhibitor in fresh medium and incubate for 30 minutes.
4. Activation Step (Signal 2):
- Stimulate the cells with an NLRP3 activator, such as Nigericin (10 µM), for 1 hour.
5. Sample Collection and Analysis:
- Collect the cell culture supernatants.
- Measure the amount of secreted IL-1β using an ELISA kit.
6. Data Analysis:
- Normalize the data to the vehicle control and calculate the IC50 value as described in Protocol 1.
Conclusion
The determination of an IC50 value is a fundamental step in the characterization of novel NLRP3 inflammasome inhibitors. The protocols and data presented in this guide, using the well-established inhibitor MCC950 as an example, provide a robust framework for researchers. Consistency in cell type, priming and activation signals, and incubation times is crucial for generating reproducible and comparable data. This detailed approach ensures the accurate assessment of inhibitor potency, which is essential for the development of new therapeutics targeting NLRP3-driven inflammatory diseases.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 9. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-17: A Technical Guide on Oral Bioavailability and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the oral bioavailability and in vivo activity of Nlrp3-IN-17, a potent and selective inhibitor of the NLRP3 inflammasome. The information is curated for researchers and professionals in the field of drug development and inflammation research.
Core Data Summary
Quantitative data for this compound's in vitro potency, oral bioavailability, and in vivo efficacy are summarized below for clear and concise reference.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line |
| IC₅₀ (IL-1β secretion) | 7 nM | Not Specified |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Dosing | Animal Model |
| Oral Bioavailability (F%) | 56% | 3 mg/kg (oral) | Not Specified |
| AUC | 4.2 µg·h/mL | 3 mg/kg (oral) | Not Specified |
| Half-life (t½) | 2.91 hours | 3 mg/kg (oral) | Not Specified |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing | Readout | Result |
| LPS + ATP Challenge (mice) | 10 mg/kg (oral, single dose) | IL-1β Secretion | 44% inhibition |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating NLRP3 inhibitors.
Caption: The NLRP3 inflammasome is activated in a two-step process, leading to cytokine release and pyroptosis.
Caption: A typical workflow for assessing the pharmacokinetics and in vivo efficacy of an NLRP3 inhibitor.
Detailed Experimental Protocols
The following are representative, detailed methodologies for key experiments cited in the evaluation of NLRP3 inhibitors like this compound.
Protocol 1: Determination of Oral Bioavailability in Mice
Objective: To determine the pharmacokinetic parameters, including oral bioavailability, of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment with ad libitum access to food and water.
-
Dosing:
-
Oral Group: Fast mice overnight (approximately 12-16 hours) before dosing. Administer this compound at a dose of 3 mg/kg via oral gavage.
-
Intravenous (IV) Group: Administer this compound at a lower dose (e.g., 1 mg/kg) via tail vein injection to a separate cohort of mice to determine the AUC for 100% bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or saphenous vein at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Immediately transfer blood samples into anticoagulant-coated microcentrifuge tubes. Centrifuge at 4°C to separate the plasma.
-
Sample Analysis:
-
Extract this compound from plasma samples using a protein precipitation method (e.g., with acetonitrile).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean plasma concentration at each time point for both oral and IV groups.
-
Determine the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC₀₋t) and extrapolated to infinity (AUC₀₋inf) for both routes of administration.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Protocol 2: In Vivo LPS + ATP-Induced Peritonitis Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute NLRP3 inflammasome activation.
Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
C57BL/6 mice (female, 8-10 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
Procedure:
-
Animal Acclimatization: Acclimate mice as described in Protocol 1.
-
Dosing: Administer this compound (10 mg/kg) or vehicle to mice via oral gavage.
-
Priming: One hour after compound administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 20 mg/kg) to prime the NLRP3 inflammasome.
-
Activation: After a set priming period (e.g., 3-4 hours), inject mice i.p. with ATP (e.g., 30 mg/kg) to activate the NLRP3 inflammasome.
-
Sample Collection: Euthanize mice 30-60 minutes after the ATP challenge.
-
Collect peritoneal lavage fluid by injecting 5 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Collect blood via cardiac puncture for serum preparation.
-
-
Sample Processing:
-
Centrifuge the peritoneal lavage fluid to pellet cells and collect the supernatant.
-
Allow blood to clot and centrifuge to collect serum.
-
-
IL-1β Measurement: Quantify the concentration of IL-1β in the peritoneal lavage fluid and/or serum using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-1β in the this compound-treated group to the vehicle-treated group. Calculate the percentage of inhibition. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
In-Depth Technical Guide to NLRP3-IN-17 for Chronic Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of chronic inflammation in a multitude of diseases. Its aberrant activation is implicated in conditions ranging from autoimmune disorders to neurodegenerative and metabolic diseases. Consequently, the development of potent and selective NLRP3 inhibitors is a major focus of therapeutic research. This technical guide provides a comprehensive overview of NLRP3-IN-17, a potent and selective inhibitor of the NLRP3 inflammasome, intended for researchers and professionals in drug development. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the relevant biological pathways and experimental workflows.
Introduction to the NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response.[1][2] Its activation triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can lead to a form of inflammatory cell death known as pyroptosis.[1][3] Dysregulation and over-activation of the NLRP3 inflammasome are associated with a wide array of chronic inflammatory and autoimmune diseases.[4]
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components, such as lipopolysaccharide (LPS), or endogenous cytokines. This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[5]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome.[4][5] This assembly involves the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[2][3] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3]
Given its central role in inflammation, the NLRP3 inflammasome is a highly attractive target for therapeutic intervention in numerous chronic diseases.
This compound: A Potent and Selective Inhibitor
This compound (also referred to as compound 15 in some literature) is a potent, selective, and orally active small molecule inhibitor of the NLRP3 inflammasome.[1][6] It has demonstrated significant efficacy in preclinical models of chronic inflammatory diseases.
Mechanism of Action
This compound directly targets the NLRP3 protein, disrupting the assembly of the inflammasome complex.[7][8] This inhibitory action prevents the subsequent activation of caspase-1 and the release of mature IL-1β.[7] Molecular docking studies suggest that this compound interacts with the NACHT domain of NLRP3.[7][8] Importantly, it has been shown to be selective for the NLRP3 inflammasome, with no significant inhibitory activity against other inflammasomes like NLRC4 or AIM2.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a related compound, referred to as compound 17 (YQ128) in some studies, which also demonstrates potent NLRP3 inhibition.
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| This compound (Compound 15) | IL-1β Secretion | Human THP-1 cells | 23 nM | [7] |
| This compound | IL-1β Secretion | Not Specified | 7 nM | [6] |
| Compound 17 (YQ128) | IL-1β Release | Murine J774A.1 cells | 0.30 ± 0.01 µM | [9] |
| Compound 17 (YQ128) | IL-1β Release | Primary Mouse Peritoneal Macrophages | 1.59 ± 0.60 µM | [9] |
| Compound | Animal Model | Dose | Effect | Reference |
| This compound | Acute in vivo LPS+ATP challenged C57BL/6 mice | 10 mg/kg (p.o.) | 44% decrease in IL-1β levels | [6] |
| This compound (Compound 15) | Acute Peritonitis Mouse Model | Not specified | Superior efficacy compared to MCC950 | [7] |
| This compound (Compound 15) | Diabetic Kidney Disease Mouse Model | Not specified | Superior efficacy compared to MCC950 | [7] |
| Compound 17 (YQ128) | LPS-challenged C57BL/6 mice | 10 mg/kg (i.p.) | Significantly reduced serum IL-1β, no effect on TNF-α | [9] |
| Compound | Parameter | Species | Value | Reference |
| This compound (Compound 15) | Oral Bioavailability | Mice | 99.6% | [7] |
| Compound 17 (YQ128) | Oral Bioavailability | Rats | 10% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound to study NLRP3 inflammasome activation.
In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes how to assess the inhibitory activity of this compound on IL-1β secretion from cultured macrophages.
Materials:
-
Murine macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages (BMDMs).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Lipopolysaccharide (LPS).
-
ATP.
-
This compound.
-
ELISA kit for mouse IL-1β.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) in fresh culture medium for 4.5 hours.[10]
-
Inhibitor Treatment: Pre-treat the primed cells with varying concentrations of this compound for 30 minutes. Include a vehicle control (e.g., DMSO).
-
Activation: Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.[10]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.
In Vivo Assessment of this compound Efficacy in an Acute Inflammation Model
This protocol outlines a method to evaluate the in vivo efficacy of this compound in a mouse model of LPS-induced systemic inflammation.
Materials:
-
C57BL/6 mice.
-
This compound.
-
Vehicle for oral administration (e.g., as described by MedChemExpress: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[6]
-
Lipopolysaccharide (LPS).
-
Sterile saline.
-
Equipment for blood collection.
-
ELISA kit for mouse IL-1β and TNF-α.
Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice to the experimental conditions for at least one week.
-
Inhibitor Administration: Administer this compound (e.g., 10 mg/kg) or vehicle to the mice via oral gavage.
-
LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), inject the mice intraperitoneally with LPS (e.g., 50 mg/kg).[10]
-
Blood Collection: At a designated time point post-LPS injection (e.g., 2.5 hours), collect blood samples from the mice via cardiac puncture or another appropriate method.[10]
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Measurement: Measure the concentrations of IL-1β and TNF-α in the serum samples using ELISA kits. The measurement of TNF-α serves as a control for the selectivity of the inhibitor, as its release is generally NLRP3-independent in this model.
-
Data Analysis: Compare the serum cytokine levels between the vehicle-treated and this compound-treated groups to determine the in vivo inhibitory effect.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating NLRP3 inhibitors.
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical experimental workflow for the in vitro evaluation of this compound.
Conclusion
This compound represents a valuable research tool for investigating the role of the NLRP3 inflammasome in chronic inflammatory diseases. Its high potency, selectivity, and oral bioavailability in preclinical models make it a compelling compound for both in vitro and in vivo studies. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their efforts to understand and therapeutically target NLRP3-driven inflammation. As research in this field continues to evolve, potent and selective inhibitors like this compound will be instrumental in dissecting the complex role of the NLRP3 inflammasome in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NLRP3 inhibitors(Nanjing University of Chinese Medicine) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nlrp3-IN-17 in the THP-1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for sensing a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Nlrp3-IN-17 is a potent and selective inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying its role in inflammation and for the development of novel therapeutics. The human monocytic cell line, THP-1, is a widely used in vitro model for studying NLRP3 inflammasome activation. These cells can be differentiated into macrophage-like cells, which robustly express the necessary components of the NLRP3 inflammasome.
Mechanism of Action
This compound is a potent, selective, and orally active inhibitor of the NLRP3 inflammasome with a reported IC50 value of 7 nM.[1][2] While the precise binding site on the NLRP3 protein is not fully elucidated in the public domain, inhibitors of this class, such as N-cyano-sulfoximineurea derivatives, are known to be highly selective for NLRP3.[3] They are thought to interfere with the conformational changes required for NLRP3 activation and subsequent oligomerization, thereby preventing the recruitment of the adaptor protein ASC and the activation of pro-caspase-1. This targeted inhibition blocks the downstream cascade leading to the maturation and release of IL-1β and IL-18, as well as pyroptotic cell death.
Quantitative Data
The following table summarizes the inhibitory potency of this compound and a related compound. This data can be used as a reference for designing dose-response experiments in THP-1 cells.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Not specified | NLRP3 inflammasome inhibition | 7 nM | [1][2] |
| NLRP3-IN-3 | THP-1 | NLRP3 inflammasome inhibition | 1.26 nM | [4] |
| Compound 17 (analog) | J774A.1 | IL-1β release | ~10 µM (shown effective) | [5] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating this compound in THP-1 cells.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.
Caption: A Step-by-Step Experimental Workflow for Assessing this compound Efficacy.
Experimental Protocols
THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well tissue culture plates
Protocol:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO2 incubator.
-
Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
To differentiate, seed THP-1 cells into the desired culture plates at a density of 0.5 x 10^6 cells/mL.
-
Add PMA to a final concentration of 25-100 nM.
-
Incubate for 24-48 hours. Differentiated cells will become adherent and exhibit a macrophage-like morphology.
-
After incubation, gently aspirate the PMA-containing medium and wash the cells once with pre-warmed sterile PBS.
-
Add fresh, serum-free RPMI-1640 medium before proceeding to the inflammasome activation assay.
NLRP3 Inflammasome Activation and Inhibition Assay
Materials:
-
Differentiated THP-1 cells
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound (dissolved in DMSO)
-
Opti-MEM™ or serum-free RPMI-1640
-
DMSO (vehicle control)
Protocol:
-
Priming (Signal 1): Add LPS to the differentiated THP-1 cells at a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.
-
Inhibition: Prepare serial dilutions of this compound in Opti-MEM™ or serum-free RPMI-1640. A suggested starting concentration range is 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
After the priming step, gently remove the LPS-containing medium and wash the cells once with pre-warmed sterile PBS.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate for 30-60 minutes at 37°C.
-
Activation (Signal 2):
-
For ATP activation: Add ATP to a final concentration of 5 mM. Incubate for 30-60 minutes.
-
For Nigericin activation: Add Nigericin to a final concentration of 10 µM. Incubate for 1-2 hours.
-
-
Sample Collection: After the activation step, carefully collect the cell culture supernatants for analysis of secreted cytokines and LDH. If desired, the adherent cells can be lysed for Western blot analysis.
Measurement of Experimental Readouts
a. IL-1β/IL-18 Quantification (ELISA):
-
Use a commercially available human IL-1β or IL-18 ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of the respective cytokine in the collected cell culture supernatants.
-
Generate a standard curve and determine the cytokine concentrations in your samples.
-
Calculate the percentage of inhibition of IL-1β/IL-18 secretion by this compound compared to the vehicle control.
b. Pyroptosis Assessment (LDH Assay):
-
Pyroptosis, a form of lytic cell death, results in the release of lactate dehydrogenase (LDH) into the supernatant.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's protocol to measure LDH activity in the collected supernatants.
-
To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity and the protective effect of this compound.
c. Caspase-1 Activation (Western Blot):
-
Lyse the adherent cells using RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the cleaved (active) form of human caspase-1 (p20 subunit).
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a highly potent and selective inhibitor of the NLRP3 inflammasome. The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound in the well-established THP-1 cell line model. By quantifying key readouts of inflammasome activation, such as IL-1β secretion and pyroptosis, researchers can effectively characterize the inhibitory potential of this compound and advance the understanding of NLRP3-driven inflammation.
References
Application Notes and Protocols for NLRP3-IN-17 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLRP3-IN-17 is a potent and selective inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. These application notes provide detailed protocols for the in vivo use of this compound in mouse models, based on available preclinical data.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo application of this compound in mouse models.
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Details | Mouse Strain | Efficacy | Source |
| Administration Route | Oral (p.o.) | Female C57BL/6 | 44% decrease in IL-1β levels in an acute LPS+ATP challenge model. | [1] |
| Dosage | 10 mg/kg (single dose) | Female C57BL/6 | 44% decrease in IL-1β levels in an acute LPS+ATP challenge model. | [1] |
| Administration Route | Intraperitoneal (i.p.) | C57BL/6 | Significantly reduced serum IL-1β levels in an LPS-induced inflammation model. | [2] |
| Dosage | 10 mg/kg | C57BL/6 | Significantly reduced serum IL-1β levels in an LPS-induced inflammation model. | [2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Administration | Source |
| AUC | 4.2 µg·h/mL | 3 mg/kg (p.o.) | [1] |
| t½ | 2.91 h | 3 mg/kg (p.o.) | [1] |
| F% | 56% | 3 mg/kg (p.o.) | [1] |
Signaling Pathway
This compound selectively inhibits the NLRP3 inflammasome, preventing the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
A recommended formulation for preparing this compound for oral or intraperitoneal administration is as follows[1]:
-
Prepare a stock solution of this compound in DMSO.
-
For a final working solution, mix the components in the following volumetric ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
To prepare 1 mL of a 2.5 mg/mL working solution, for example, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.
-
The resulting solution is a suspension suitable for oral gavage or intraperitoneal injection. It is recommended to prepare this working solution fresh on the day of use.
Protocol 1: Acute LPS-Induced Inflammation Model
This protocol is based on a study that used this compound to mitigate lipopolysaccharide (LPS)-induced inflammation in mice[2].
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
C57BL/6 mice
Procedure:
-
Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Prepare this compound at a concentration of 1 mg/mL in the recommended vehicle for a 10 mg/kg dose in a 10 mL/kg injection volume.
-
Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
One hour after the inhibitor administration, inject LPS (25-50 mg/kg) intraperitoneally.
-
2.5 hours after the LPS injection, collect blood samples via cardiac puncture or another appropriate method.
-
Process the blood to separate serum.
-
Analyze serum levels of IL-1β and TNF-α using ELISA kits according to the manufacturer's instructions.
Caption: Experimental workflow for the LPS-induced acute inflammation model.
Protocol 2: General Protocol for Neuroinflammation and Metabolic Disease Models (Adapted)
While specific studies on this compound in neurodegenerative or metabolic disease models are not yet widely published, this generalized protocol can be adapted from studies using other NLRP3 inhibitors in models such as Alzheimer's disease (e.g., APP/PS1 mice) or diet-induced obesity.
Materials:
-
This compound
-
Vehicle
-
Appropriate mouse model (e.g., APP/PS1 transgenic mice for Alzheimer's, or C57BL/6 mice on a high-fat diet for metabolic studies)
Procedure (Chronic Dosing):
-
Acclimatize the mice to the experimental conditions.
-
Prepare this compound in the appropriate vehicle for the chosen administration route (oral gavage is common for chronic studies).
-
Administer this compound or vehicle to the mice daily (or as determined by preliminary pharmacokinetic studies) at a dose range of 3-10 mg/kg. The duration of treatment will depend on the specific disease model and experimental endpoints (e.g., several weeks to months).
-
Monitor the health and body weight of the mice regularly throughout the study.
-
At the end of the treatment period, perform relevant behavioral tests (e.g., Morris water maze for cognitive function in Alzheimer's models).
-
Collect blood and tissues (e.g., brain, liver, adipose tissue) for analysis.
-
Assess relevant biomarkers, such as:
-
IL-1β and other cytokine levels in plasma and tissue homogenates (ELISA or multiplex assay).
-
Histopathological analysis of tissues (e.g., amyloid plaque load and microgliosis in the brain, or lipid accumulation in the liver).
-
Metabolic parameters (e.g., glucose tolerance tests, insulin levels).
-
Caption: General experimental workflow for chronic in vivo studies.
Concluding Remarks
This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in various disease models. The provided protocols offer a starting point for in vivo studies. Researchers should optimize dosages, administration routes, and treatment durations for their specific mouse models and experimental questions. As with any experimental compound, appropriate safety and toxicity assessments should be conducted.
References
Application Notes and Protocols for NLRP3-IN-17 in Neuroinflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, a critical component in the pathogenesis of a wide range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, is largely driven by the innate immune system within the central nervous system (CNS).[1][2] A key player in this process is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[3][4] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, leading to a robust inflammatory response and a form of programmed cell death known as pyroptosis.[4][5] Given its central role in neuroinflammation, the NLRP3 inflammasome has emerged as a promising therapeutic target.[2][3]
NLRP3-IN-17 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. These application notes provide a comprehensive overview of its use in studying neuroinflammatory diseases, including detailed protocols for in vitro and in vivo experimental setups.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. While the precise binding site of this compound on the NLRP3 protein is not yet fully elucidated, it is hypothesized to interfere with the conformational changes required for its activation, a mechanism shared by other well-characterized NLRP3 inhibitors that often target the NACHT domain.[6][7] This inhibition prevents the downstream activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18.[5]
NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound
Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the known quantitative efficacy of this compound.
| Parameter | Value | Cell/Model System | Notes |
| IC₅₀ | 7 nM | In vitro NLRP3 inflammasome assay | Potent inhibition of NLRP3-dependent IL-1β secretion. |
| In vivo efficacy | 44% reduction in IL-1β | LPS + ATP challenged female C57BL/6 mice | Single oral dose of 10 mg/kg. |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay using Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in primary mouse BMDMs.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-conditioned medium (as a source of M-CSF)
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Protocol:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.[8][9]
-
Culture the cells in DMEM supplemented with 20% L929-conditioned medium for 7 days to differentiate them into macrophages.[8] Change the medium on day 3.
-
On day 7, detach the adherent BMDMs and seed them in 96-well plates at a density of 2 x 10⁵ cells/well.[10] Allow the cells to adhere overnight.
-
-
NLRP3 Inflammasome Priming and Inhibition:
-
The following day, replace the medium with fresh DMEM.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.[10]
-
-
NLRP3 Inflammasome Activation:
-
After the priming step, stimulate the cells with an NLRP3 activator:
-
ATP: 5 mM for 30-60 minutes.
-
Nigericin: 5-20 µM for 1-2 hours.[10]
-
-
-
Endpoint Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.
-
In Vivo Evaluation of this compound in a Mouse Model of Neuroinflammation
This section outlines a general framework for assessing the efficacy of this compound in two relevant mouse models of neuroinflammatory diseases: Experimental Autoimmune Encephalomyelitis (EAE) and an Alzheimer's disease model (APP/PS1 transgenic mice).
1. Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used model for multiple sclerosis, characterized by CNS inflammation, demyelination, and ascending paralysis.[11][12]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Clinical scoring scale for EAE
Protocol:
-
EAE Induction:
-
This compound Administration (Suggested Protocol):
-
Based on protocols for other NLRP3 inhibitors, a prophylactic or therapeutic dosing regimen can be employed.[16]
-
Prophylactic: Start daily administration of this compound (e.g., 10 mg/kg, oral gavage) from the day of immunization (day 0).
-
Therapeutic: Begin daily administration of this compound upon the first appearance of clinical signs of EAE (typically around day 10-12).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for clinical signs of EAE and record their scores based on a standard scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).[13]
-
At the end of the experiment (e.g., day 21-28), collect brain and spinal cord tissue for:
-
Histology: Assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Immunohistochemistry: Analyze immune cell infiltration (e.g., CD4+, Iba1+ cells).[17]
-
Cytokine analysis: Measure levels of IL-1β and other inflammatory markers in tissue homogenates.
-
-
2. Alzheimer's Disease (AD) Model (APP/PS1 Transgenic Mice)
APP/PS1 mice overexpress mutant human amyloid precursor protein and presenilin-1, leading to age-dependent accumulation of amyloid-beta (Aβ) plaques, neuroinflammation, and cognitive deficits.[3][18]
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Reagents for immunohistochemistry and ELISA
Protocol:
-
Animal Model and Treatment:
-
Use aged APP/PS1 mice (e.g., 6-9 months old) that have developed significant pathology.
-
Administer this compound or vehicle daily for an extended period (e.g., 1-3 months) via oral gavage (e.g., 10 mg/kg). A similar study with the NLRP3 inhibitor OLT1177 used administration in feed pellets.[18]
-
-
Behavioral Assessment:
-
Towards the end of the treatment period, assess cognitive function using standard behavioral tests like the Morris water maze to evaluate spatial learning and memory.[18]
-
-
Endpoint Analysis:
-
After behavioral testing, collect brain tissue for:
-
Immunohistochemistry: Quantify Aβ plaque load (e.g., using 6E10 antibody) and microgliosis/astrogliosis (e.g., Iba1/GFAP staining).[19]
-
ELISA: Measure levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ in brain homogenates.
-
Biochemical analysis: Assess levels of NLRP3 inflammasome components (NLRP3, cleaved caspase-1) and IL-1β in brain lysates.[3]
-
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound in neuroinflammation research.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies [frontiersin.org]
- 3. NLRP3 is activated in Alzheimer´s disease and contributes to pathology in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome in Alzheimer’s disease: molecular mechanisms and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 Inflammasome in Stress-Related Neuropsychiatric Disorders: Mechanisms of Neuron–Microglia–Astrocyte Crosstalk, HPA Axis Dysregulation, and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Active Induction of Experimental Autoimmune Encephalomyelitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 16. transpharmation.com [transpharmation.com]
- 17. NLRP3 Plays a Critical Role in the Development of Experimental Autoimmune Encephalomyelitis by Mediating Th1 and Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. NLRC3 Delays the Progression of AD in APP/PS1 Mice via Inhibiting PI3K Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-17 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The NLRP3 inflammasome, a multi-protein complex, activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. These cytokines play a pivotal role in driving inflammatory responses, including the differentiation of pathogenic T helper 1 (Th1) and Th17 cells, which are central to the pathology of many autoimmune disorders. Nlrp3-IN-17 (also known as YQ128 or compound 17) is a potent, selective, and orally bioavailable second-generation inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for these conditions.
These application notes provide a comprehensive overview of the use of this compound in preclinical autoimmune disease models, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound directly targets the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. This inhibition blocks the autocatalytic activation of pro-caspase-1 and the subsequent processing and release of IL-1β and IL-18. By suppressing these key inflammatory cytokines, this compound can dampen the downstream inflammatory cascade, including the recruitment and activation of immune cells and the differentiation of pathogenic Th1 and Th17 cells.
Below is a diagram illustrating the canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory target of this compound.
Quantitative Data for this compound
The following tables summarize the reported in vitro potency and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Assay System | Activators | Readout | IC50 | Reference |
| J774A.1 cells | LPS + ATP | IL-1β release | 0.30 ± 0.01 µM | --INVALID-LINK--[1][2] |
| Mouse Peritoneal Macrophages | LPS + ATP | IL-1β release | 1.59 ± 0.60 µM | --INVALID-LINK--[1][2] |
| THP-1 cells | - | IL-1β secretion | 7 nM | [this compound |
Table 2: In Vivo Activity of this compound in an Acute Inflammation Model
| Animal Model | Challenge | Compound & Dose | Effect | Reference |
| C57BL/6 Mice | LPS + ATP | This compound (10 mg/kg, p.o.) | 44% decrease in serum IL-1β levels. No significant effect on TNF-α levels. | [this compound |
Application in Autoimmune Disease Models
While specific studies detailing the use of this compound in autoimmune disease models are emerging, the well-established role of the NLRP3 inflammasome in conditions like Experimental Autoimmune Encephalomyelitis (EAE) and Collagen-Induced Arthritis (CIA) makes it a highly relevant tool compound for these investigations. The following sections provide detailed protocols for inducing these models and suggest how this compound can be incorporated.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis. The disease is characterized by T-cell-mediated autoimmune inflammation, demyelination, and axonal damage in the central nervous system (CNS). Studies have shown that NLRP3 knockout mice exhibit a delayed onset and reduced severity of EAE, which is associated with decreased Th1 and Th17 responses.
Below is a diagram illustrating the proposed workflow for evaluating this compound in an EAE mouse model.
Caption: Experimental workflow for evaluating this compound in the EAE mouse model.
Protocol: Evaluation of this compound in MOG-induced EAE in C57BL/6 Mice
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
Procedure:
-
EAE Induction:
-
On day 0, emulsify MOG35-55 in CFA at a final concentration of 2 mg/mL.
-
Anesthetize mice and subcutaneously immunize with 100 µL of the emulsion distributed over two sites on the flank.
-
On day 0 and day 2, administer 200 ng of PTX intraperitoneally (i.p.).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound).
-
Beginning on day 7 post-immunization, administer this compound (e.g., 10 mg/kg) or vehicle daily by oral gavage.
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice daily for clinical signs of EAE and score as follows: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.
-
At the peak of the disease or a pre-determined endpoint (e.g., day 21), euthanize mice.
-
Collect spleen and CNS tissue (spinal cord and brain).
-
Histology: Perfuse mice with PBS followed by 4% paraformaldehyde. Process spinal cords for hematoxylin and eosin (H&E) staining to assess inflammation and Luxol fast blue (LFB) staining for demyelination.
-
Cytokine Analysis: Isolate splenocytes and restimulate in vitro with MOG35-55. Measure levels of IFN-γ and IL-17 in the culture supernatants by ELISA. Homogenize CNS tissue to measure IL-1β and IL-18 levels by ELISA.
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleen. Stain for CD4, IFN-γ (for Th1 cells), and IL-17 (for Th17 cells) and analyze by flow cytometry.
-
Collagen-Induced Arthritis (CIA)
CIA is a widely used animal model for rheumatoid arthritis. The disease is induced by immunization with type II collagen and is characterized by synovial inflammation, cartilage degradation, and bone erosion. The NLRP3 inflammasome is highly activated in the synovium of CIA mice and human rheumatoid arthritis patients.
Protocol: Evaluation of this compound in a CIA Mouse Model
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle
Procedure:
-
CIA Induction:
-
On day 0, emulsify bovine CII in CFA (1:1 v/v). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
On day 21, provide a booster immunization with 100 µL of an emulsion of CII in IFA.
-
-
Treatment:
-
Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 21-28). Administer daily by oral gavage.
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice 3 times per week for signs of arthritis. Score each paw on a scale of 0-4 (0, no swelling; 1, swelling of one joint; 2, moderate swelling; 3, severe swelling; 4, maximal swelling and ankylosis). The maximum score per mouse is 16.
-
At the experimental endpoint (e.g., day 42), euthanize mice.
-
Collect hind paws for histological analysis and serum for cytokine measurements.
-
Histology: Decalcify, embed in paraffin, and section the ankle joints. Stain with H&E to assess synovial inflammation and Safranin O to evaluate cartilage damage.
-
Cytokine Analysis: Measure serum levels of IL-1β and IL-6 by ELISA.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the NLRP3 inflammasome in autoimmune diseases. Its high potency and selectivity, combined with oral bioavailability, make it suitable for in vivo studies in relevant disease models. The provided protocols for EAE and CIA offer a framework for researchers to explore the therapeutic potential of this compound in preclinical settings. Further research is warranted to fully elucidate its efficacy and mechanism of action in a broader range of autoimmune and inflammatory conditions.
References
Application Notes and Protocols for Investigating Gout and Arthritis with an NLRP3 Inflammasome Inhibitor
Disclaimer: As of November 2025, publicly available scientific literature and commercial sources do not contain specific information on a compound designated "NLRP3-IN-17." The following application notes and protocols are provided for a well-characterized and widely studied NLRP3 inflammasome inhibitor, MCC950 , as a representative example for investigating gout and arthritis. Researchers should adapt these protocols based on the specific properties of their chosen inhibitor.
Introduction
Gout and rheumatoid arthritis are inflammatory diseases characterized by the activation of the innate immune system. A key player in the inflammatory cascade of these conditions is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3][4][5][6][7] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][8][9][10] In gout, monosodium urate (MSU) crystals are a primary activator of the NLRP3 inflammasome, leading to the characteristic inflammatory flares.[3][4][5][11] In rheumatoid arthritis, the role of the NLRP3 inflammasome is also significant, contributing to the chronic inflammatory environment of the joints.[6][12][13]
NLRP3 inhibitors are small molecules designed to block the activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18 and mitigating the inflammatory response. This makes them promising therapeutic and research tools for studying and potentially treating gout and arthritis. MCC950 is a potent and selective NLRP3 inhibitor that has been extensively used in preclinical studies.[14][15][16]
These application notes provide an overview of the use of an NLRP3 inhibitor, using MCC950 as a model, for in vitro and in vivo investigations of gout and arthritis.
Mechanism of Action: NLRP3 Inflammasome Activation and Inhibition
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step involves the upregulation of NLRP3 and pro-IL-1β expression, typically initiated by the activation of pattern recognition receptors like Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[1][2][9][10]
-
Activation (Signal 2): A variety of stimuli, including MSU crystals in gout, can trigger the assembly of the NLRP3 inflammasome complex.[1][2][3] This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[16] This assembly leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[7][9]
NLRP3 inhibitors like MCC950 are believed to directly bind to the NACHT domain of NLRP3, preventing its ATPase activity and subsequent oligomerization, which is essential for inflammasome assembly and activation.[14][16]
Quantitative Data for Representative NLRP3 Inhibitor (MCC950)
The following table summarizes the inhibitory concentrations (IC50) of MCC950 from various studies. This data is provided as a reference for the expected potency of a selective NLRP3 inhibitor.
| Cell Type | Species | NLRP3 Activator | Measured Outcome | IC50 (nM) | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | IL-1β release | 7.5 | [14] |
| THP-1 cells (LPS-primed) | Human | Nigericin | IL-1β release | 8 | [17] |
| THP-1 cells (LPS-primed) | Human | MSU crystals | IL-1β release | 24 | [17] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Human | ATP | IL-1β release | 10 | [18] |
| Human Kupffer cells | Human | ATP | IL-1β release | 22 | [18][19] |
Experimental Protocols
In Vitro Model of Gout: MSU Crystal-Induced IL-1β Secretion in Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in macrophages using MSU crystals and its inhibition by an NLRP3 inhibitor.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 human monocytic cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS)
-
Monosodium urate (MSU) crystals (prepared as per published protocols[20])
-
NLRP3 inhibitor (e.g., MCC950)
-
ELISA kit for IL-1β (mouse or human)
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting (antibodies against caspase-1 p20 subunit)
Procedure:
-
Cell Seeding:
-
For BMDMs: Isolate bone marrow from mice and differentiate into macrophages over 7 days using M-CSF.[20] Seed BMDMs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
For THP-1 cells: Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM for 48 hours). Seed differentiated THP-1 cells at a density of 0.5 x 10^6 cells/mL.
-
-
Priming (Signal 1):
-
Replace the medium with fresh complete medium.
-
Prime the cells with LPS (e.g., 200 ng/mL) for 4 hours at 37°C.[21]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the NLRP3 inhibitor in complete medium.
-
After LPS priming, gently wash the cells with PBS and add the medium containing the NLRP3 inhibitor at various concentrations.
-
Incubate for 1 hour at 37°C.
-
-
NLRP3 Activation (Signal 2):
-
Add MSU crystals (e.g., 200 µg/mL) to the wells.
-
Incubate for 6 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet any cells and debris.
-
Carefully collect the supernatant for IL-1β ELISA and LDH assay.
-
Lyse the remaining cells for Western blot analysis.
-
-
Analysis:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activation: Perform Western blotting on the cell lysates to detect the cleaved (active) p20 subunit of caspase-1.
-
Cytotoxicity: Measure LDH release in the supernatant to assess any potential cytotoxic effects of the inhibitor.
-
In Vivo Model of Gouty Arthritis: MSU Crystal-Induced Peritonitis in Mice
This protocol describes the induction of an acute inflammatory response in the peritoneal cavity of mice using MSU crystals, a common model to study gouty inflammation in vivo.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MSU crystals suspended in sterile PBS
-
NLRP3 inhibitor formulated for in vivo administration (e.g., dissolved in a suitable vehicle like saline or DMSO/PEG)
-
Anesthesia
-
PBS and EDTA
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
ELISA kit for mouse IL-1β
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups: Vehicle control, MSU + Vehicle, MSU + NLRP3 inhibitor (different doses).
-
-
Inhibitor Administration:
-
Administer the NLRP3 inhibitor or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) 1 hour before MSU injection.
-
-
Induction of Peritonitis:
-
Inject MSU crystals (e.g., 1 mg in 0.5 mL sterile PBS) into the peritoneal cavity of the mice.[20]
-
-
Peritoneal Lavage and Sample Collection:
-
At a specified time point after MSU injection (e.g., 6 hours), euthanize the mice.
-
Perform peritoneal lavage by injecting 5 mL of cold PBS with 2 mM EDTA into the peritoneal cavity and then collecting the fluid.
-
-
Analysis:
-
Cell Recruitment: Centrifuge the peritoneal lavage fluid to pellet the cells. Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., neutrophils, macrophages) by flow cytometry.
-
IL-1β Measurement: Use the supernatant from the peritoneal lavage fluid to measure the concentration of IL-1β by ELISA.
-
Application in Arthritis Research
The protocols described above can be adapted for arthritis research. For instance, in a collagen-induced arthritis (CIA) mouse model, an NLRP3 inhibitor can be administered prophylactically or therapeutically to assess its impact on disease severity, joint inflammation, and bone erosion.[6] Key readouts would include clinical scoring of arthritis, histological analysis of joint sections, and measurement of inflammatory cytokines in the serum and joint homogenates. The role of the NLRP3 inflammasome in promoting Th17 differentiation in rheumatoid arthritis can also be investigated using NLRP3 inhibitors in relevant cell co-culture systems.[12]
Conclusion
NLRP3 inflammasome inhibitors are valuable tools for dissecting the inflammatory pathways in gout and arthritis. The protocols provided here, using MCC950 as a representative compound, offer a framework for researchers to investigate the efficacy and mechanism of action of their specific NLRP3 inhibitor. Careful optimization of inhibitor concentrations, timing of administration, and choice of experimental model will be crucial for obtaining robust and meaningful results.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Frontiers | Role of NLRP3 in the pathogenesis and treatment of gout arthritis [frontiersin.org]
- 4. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gout - Wikipedia [en.wikipedia.org]
- 6. NLRP3 Inflammasome Plays an Important Role in the Pathogenesis of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NLRP3 inflammasome regulates Th17 differentiation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The NLRP3 Inflammasome as a Pathogenic Player Showing Therapeutic Potential in Rheumatoid Arthritis and Its Comorbidities: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Models and Assays to Study NLRP3 Inflammasome Biology [mdpi.com]
- 17. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mastoparan M Suppressed NLRP3 Inflammasome Activation by Inhibiting MAPK/NF-κB and Oxidative Stress in Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3-IN-17 in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome is a critical component of the innate immune system. Its dysregulation is increasingly implicated in the pathogenesis of a wide range of cardiovascular diseases (CVDs), including atherosclerosis, myocardial infarction, heart failure, and hypertension.[1][2][3][4][5][6][7] Activation of the NLRP3 inflammasome in response to damage-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs) leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[1][7][8][9][10][11][12] These downstream effectors contribute to the chronic sterile inflammation that drives the initiation and progression of CVDs.[3][4][5][6][7]
NLRP3-IN-17 is a potent, selective, and orally active small-molecule inhibitor of the NLRP3 inflammasome. Its high affinity and specificity make it a valuable tool for investigating the role of the NLRP3 inflammasome in cardiovascular disease models and for exploring the therapeutic potential of NLRP3 inhibition.
This compound: Properties and In Vitro Activity
This compound offers researchers a powerful tool to dissect the role of the NLRP3 inflammasome in cardiovascular pathologies. Below is a summary of its key characteristics based on available data.
| Property | Value | Reference |
| Target | NLRP3 Inflammasome | [2][3] |
| IC50 | 7 nM | [2][3] |
| Activity | Potent and selective inhibitor of NLRP3-dependent IL-1β secretion. | [2][3] |
| Oral Bioavailability | Orally active in mice. | [2] |
Signaling Pathway
The NLRP3 inflammasome signaling cascade is a two-step process, both of which are critical for its activation and subsequent inflammatory response. This compound is designed to interfere with this pathway, thereby preventing the release of mature inflammatory cytokines.
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in cardiovascular disease research. These are generalized protocols and may require optimization based on the specific experimental setup, cell type, or animal model.
In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol details the steps to assess the efficacy of this compound in inhibiting NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs), a key cell type in atherosclerosis.
Materials:
-
Bone marrow cells isolated from mice
-
L929-conditioned medium or recombinant M-CSF
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
ATP (Adenosine triphosphate) or Monosodium Urate (MSU) crystals
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
ELISA kits for IL-1β
-
Reagents for Western blotting (antibodies against Caspase-1 p20)
-
LDH cytotoxicity assay kit
Protocol:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium (or 20 ng/mL M-CSF) for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Plate the differentiated BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
NLRP3 Inflammasome Priming:
-
Prime the BMDMs by treating them with 1 µg/mL LPS for 4 hours.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the LPS-primed BMDMs with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.
-
-
NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes or 250 µg/mL MSU crystals for 6 hours.
-
-
Sample Collection and Analysis:
-
ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.
-
Western Blot: Lyse the cells and collect the supernatant. Perform Western blotting to detect the cleaved form of Caspase-1 (p20) in the supernatant.
-
Cytotoxicity Assay: Measure the release of lactate dehydrogenase (LDH) in the supernatant as an indicator of pyroptosis.
-
In Vivo Evaluation of this compound in a Mouse Model of Myocardial Infarction
This protocol outlines a general procedure to assess the therapeutic potential of this compound in a murine model of myocardial infarction (MI), a condition where NLRP3 inflammasome activation contributes to ischemic injury.
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Surgical instruments for MI model
-
Echocardiography system
-
Triphenyltetrazolium chloride (TTC) stain
-
Histology reagents
-
ELISA kits for IL-1β
Protocol:
-
Myocardial Infarction Model:
-
Induce MI by permanent ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals will undergo the same procedure without LAD ligation.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally once daily, starting 24 hours before surgery and continuing for a specified period (e.g., 7 days). A 10 mg/kg oral dose has been shown to reduce IL-1β levels by 44% in an acute in vivo model.[2]
-
-
Assessment of Cardiac Function:
-
Perform echocardiography at baseline and at specified time points post-MI (e.g., day 1, 7, and 28) to assess left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
-
Infarct Size Measurement:
-
At a terminal time point (e.g., 24 hours or 7 days post-MI), euthanize the mice, excise the hearts, and stain with TTC to delineate the infarct area.
-
-
Histological Analysis:
-
Harvest hearts at a terminal time point, fix in formalin, and embed in paraffin.
-
Perform Masson's trichrome staining to assess fibrosis and immunohistochemistry for inflammatory markers (e.g., Mac-2 for macrophages).
-
-
Biochemical Analysis:
-
Collect blood samples to measure cardiac troponin levels as a marker of cardiac injury.
-
Homogenize heart tissue to measure the levels of IL-1β and other inflammatory cytokines by ELISA.
-
Data Presentation
The following tables provide a template for organizing and presenting quantitative data from the proposed experiments.
Table 1: In Vitro Efficacy of this compound on IL-1β Secretion
| Treatment Group | This compound Conc. (nM) | IL-1β Concentration (pg/mL) ± SEM | % Inhibition |
| Vehicle Control (LPS + ATP) | 0 | 0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| This compound | 1000 |
Table 2: In Vivo Effects of this compound in a Mouse MI Model (Day 7)
| Treatment Group | LVEF (%) ± SEM | Infarct Size (%) ± SEM | Cardiac IL-1β (pg/mg tissue) ± SEM |
| Sham | N/A | ||
| MI + Vehicle | |||
| MI + this compound (10 mg/kg) |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the NLRP3 inflammasome in cardiovascular diseases. The provided protocols offer a framework for researchers to explore its potential in both in vitro and in vivo settings. The high potency and selectivity of this compound, coupled with its oral bioavailability, make it a promising candidate for preclinical studies aimed at developing novel anti-inflammatory therapies for cardiovascular disorders. Further research is warranted to fully elucidate its therapeutic potential in various cardiovascular disease models.
References
- 1. A NLRP3 Mutation Causing inflammasome Hyperactivation Potentiates Th17-Dominant Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | NLRP3 inflammasome: The rising star in cardiovascular diseases [frontiersin.org]
- 6. NLRP3 inflammasome: The rising star in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 inflammasome in cardiovascular diseases: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 10. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 12. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-17 in Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nlrp3-IN-17, a potent and selective inhibitor of the NLRP3 inflammasome, in the investigation of type 2 diabetes (T2D). The NLRP3 inflammasome is a key component of the innate immune system that has been strongly implicated in the chronic low-grade inflammation characteristic of T2D, contributing to insulin resistance and pancreatic β-cell dysfunction. This compound offers a valuable tool for elucidating the precise role of NLRP3 in T2D pathogenesis and for evaluating the therapeutic potential of NLRP3 inhibition.
Introduction to NLRP3 Inflammasome in Type 2 Diabetes
Chronic metabolic stress in T2D, characterized by hyperglycemia and elevated levels of free fatty acids, leads to the production of damage-associated molecular patterns (DAMPs). These DAMPs, including thioredoxin-interacting protein (TXNIP), islet amyloid polypeptide (IAPP), and ceramides, act as triggers for the assembly and activation of the NLRP3 inflammasome in metabolic tissues such as adipose tissue, liver, and pancreatic islets.
Upon activation, the NLRP3 inflammasome, a multi-protein complex, facilitates the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18. These cytokines play a pivotal role in driving insulin resistance and β-cell damage.[1][2][3][4][5][6] this compound, with a half-maximal inhibitory concentration (IC50) of 7 nM, provides a highly specific means to block this inflammatory cascade.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound based on available data. These values provide a starting point for experimental design.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Comments |
| IC50 | 7 nM | THP-1 | Potent and selective inhibition of NLRP3 inflammasome activation. |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Value | Animal Model | Dosing Regimen | Key Findings |
| Dosage | 10 mg/kg | C57BL/6 mice | Single oral gavage (p.o.) | Significantly inhibits NLRP3-dependent IL-1β secretion in an acute LPS + ATP challenge model.[1] |
| Pharmacokinetics | AUC: 4.2 µg·h/mLt½: 2.91 hF%: 56% | C57BL/6 mice | 3 mg/kg, p.o. | Displays favorable oral bioavailability and pharmacokinetic profile.[1] |
| Efficacy | 44% decrease in IL-1β levels | C57BL/6 mice | 10 mg/kg, p.o. | Demonstrates in vivo target engagement and efficacy.[1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-conditioned medium or recombinant M-CSF
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound (stock solution in DMSO)
-
ELISA kit for mouse IL-1β
-
Reagents and equipment for Western blotting
Procedure:
-
Differentiation of BMDMs:
-
Culture bone marrow cells in DMEM supplemented with 20% L929-conditioned medium or 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
On day 7, harvest the adherent BMDMs.
-
-
Cell Seeding:
-
Seed BMDMs in a 24-well plate at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the cells with 1 µg/mL LPS in serum-free DMEM for 4 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes.
-
-
Sample Collection:
-
Collect the cell culture supernatants for IL-1β measurement by ELISA.
-
Lyse the cells with RIPA buffer for Western blot analysis of caspase-1 cleavage.
-
-
Analysis:
-
Quantify IL-1β concentration in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Perform Western blotting on cell lysates to detect the cleaved p20 subunit of caspase-1.
-
In Vivo Protocol: this compound Treatment in a High-Fat Diet-Induced Mouse Model of Type 2 Diabetes
This protocol outlines a study to evaluate the therapeutic potential of this compound in a diet-induced obesity and insulin resistance model.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
High-fat diet (HFD, e.g., 60% kcal from fat) and control diet
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Glucometer and insulin
-
ELISA kits for mouse IL-1β and insulin
-
Reagents and equipment for qPCR and histology
Procedure:
-
Induction of T2D Model:
-
Feed mice with HFD for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group should be fed a standard chow diet.
-
-
Drug Administration:
-
Randomly assign HFD-fed mice to two groups: vehicle control and this compound treatment.
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for a period of 4-8 weeks.
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose levels weekly from tail vein blood.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.
-
-
Sample Collection at Study Termination:
-
At the end of the study, collect blood via cardiac puncture for plasma analysis.
-
Perfuse the animals with saline and harvest tissues such as epididymal white adipose tissue (eWAT), liver, and pancreas.
-
-
Analysis:
-
Measure plasma levels of IL-1β, IL-18, and insulin by ELISA.
-
Analyze the expression of NLRP3 inflammasome components (Nlrp3, Asc, Casp1) and inflammatory markers (Il1b, Tnf) in adipose tissue and liver by qPCR.
-
Perform histological analysis (e.g., H&E staining) of the pancreas to assess islet morphology and inflammation.
-
Concluding Remarks
This compound is a powerful research tool for dissecting the inflammatory mechanisms underlying type 2 diabetes. The provided protocols offer a framework for investigating its efficacy in relevant in vitro and in vivo models. Researchers should optimize these protocols based on their specific experimental setup and research questions. The selective inhibition of the NLRP3 inflammasome by this compound holds promise for the development of novel therapeutic strategies for T2D and its complications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nlrp-3-Driven Interleukin 17 Production by γδT Cells Controls Infection Outcomes during Staphylococcus aureus Surgical Site Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOD-like Receptor (NLR) | DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: NLRP3-IN-17 as a Tool for Studying Inflammasome Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[3][4]
NLRP3-IN-17 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. Its ability to specifically block the activation of the NLRP3 inflammasome makes it an invaluable tool for researchers studying the intricacies of inflammasome biology and for professionals in drug development exploring novel therapeutic strategies for NLRP3-driven diseases. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in both in vitro and in vivo experimental settings.
Mechanism of Action
This compound directly targets the NLRP3 protein, preventing the conformational changes required for its activation and the subsequent assembly of the inflammasome complex. This blockade inhibits the downstream activation of caspase-1 and, consequently, the processing and release of IL-1β and IL-18. Studies have demonstrated the high selectivity of this compound for the NLRP3 inflammasome, with no significant inhibitory activity observed against other inflammasomes such as AIM2 and NLRC4.[5]
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and efficacy in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Activator(s) | Value | Reference |
| IC₅₀ | Mouse Peritoneal Macrophages | LPS + ATP | 7 nM | [6] |
| IC₅₀ | J774A.1 Macrophages | LPS + ATP | ~300 nM | [6] |
| Selectivity | J774A.1 Macrophages | LPS + Flagellin (for NLRC4) | No significant inhibition at 10 µM | [5] |
| Selectivity | J774A.1 Macrophages | LPS + Poly(dA:dT) (for AIM2) | No significant inhibition at 10 µM | [5] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Animal Model | Dosage and Administration | Effect | Reference |
| IL-1β Inhibition | C57BL/6 Mice | 10 mg/kg, single oral dose | 44% reduction in serum IL-1β | [6] |
| Pharmacokinetics (AUC) | C57BL/6 Mice | 3 mg/kg, p.o. | 4.2 µg·h/mL | [6] |
| Pharmacokinetics (t½) | C57BL/6 Mice | 3 mg/kg, p.o. | 2.91 h | [6] |
| Bioavailability (F%) | C57BL/6 Mice | 3 mg/kg, p.o. | 56% | [6] |
Experimental Protocols
The following are detailed protocols for utilizing this compound in key experiments.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., J774A.1).
Materials:
-
Murine Bone Marrow-Derived Macrophages (BMDMs) or J774A.1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for murine IL-1β
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
For BMDMs, seed cells at a density of 1 x 10⁶ cells/mL in a 12-well plate.[7]
-
For J774A.1 cells, seed at an appropriate density to achieve confluency.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Priming:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 1 nM to 10 µM is recommended to generate a dose-response curve.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the LPS-containing medium and add the medium with the different concentrations of this compound or vehicle.
-
Pre-incubate for 30 minutes to 1 hour at 37°C, 5% CO₂.
-
-
Activation:
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
In Vivo LPS-Induced Endotoxemia Model
This protocol details the use of this compound to assess its efficacy in an in vivo model of NLRP3-dependent inflammation.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water)[8]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile PBS
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kit for murine IL-1β and TNF-α
Protocol:
-
Animal Acclimatization:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
-
Inhibitor Administration:
-
Prepare a formulation of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Administer this compound or vehicle to the mice via oral gavage.
-
-
LPS Challenge:
-
Thirty minutes after the administration of the inhibitor or vehicle, inject the mice intraperitoneally with LPS at a dose of 10 mg/kg.[7]
-
-
Blood Collection:
-
Four hours after the LPS injection, collect blood from the mice via an appropriate method (e.g., cardiac puncture under terminal anesthesia).[7]
-
Collect the blood into heparinized tubes.
-
-
Plasma Separation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the concentrations of IL-1β and TNF-α in the plasma using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the plasma cytokine levels between the vehicle-treated and this compound-treated groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
-
Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro NLRP3 Inhibition Assay
Caption: Step-by-step workflow for the in vitro assessment of this compound efficacy.
Experimental Workflow for In Vivo LPS-Induced Endotoxemia Model
Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse model of endotoxemia.
References
- 1. Frontiers | Potential of IL-1, IL-18 and Inflammasome Inhibition for the Treatment of Inflammatory Skin Diseases [frontiersin.org]
- 2. Therapeutic regulation of the NLRP3 inflammasome in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nlrp3-IN-17 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nlrp3-IN-17, a potent and selective inhibitor of the NLRP3 inflammasome, in preclinical animal research. This document outlines the mechanism of action, provides detailed protocols for in vivo administration, and summarizes key quantitative data from animal studies.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the Nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of pathogen- and danger-associated molecular patterns (PAMPs and DAMPs), triggers the maturation and release of pro-inflammatory cytokines, primarily Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases, including autoinflammatory syndromes, gout, neurodegenerative diseases, and metabolic disorders.[3][4][5][6][7] this compound offers a valuable tool for investigating the role of the NLRP3 inflammasome in these disease models and for evaluating the therapeutic potential of NLRP3 inhibition.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. This blockade of NLRP3 activation subsequently inhibits the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. As a result, the processing and release of the potent pro-inflammatory cytokines IL-1β and IL-18 are suppressed.[1]
Quantitative Data from In Vivo Studies
The following tables summarize the available quantitative data for this compound and other relevant NLRP3 inhibitors from various animal studies.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Species | Administration Route | Dose (mg/kg) | Treatment Regimen | Key Findings | Reference |
| LPS + ATP-induced acute inflammation | Mouse (C57BL/6) | Oral (p.o.) | 10 | Single dosage | 44% decrease in IL-1β levels. | [1] |
Table 2: Pharmacokinetic Profile of this compound
| Species | Administration Route | Dose (mg/kg) | AUC (µg·h/mL) | t½ (h) | F% | Reference |
| Mouse | Oral (p.o.) | 3 | 4.2 | 2.91 | 56 | [1] |
Table 3: In Vivo Efficacy of Other NLRP3 Inhibitors (for comparative context)
| Inhibitor | Animal Model | Species | Administration Route | Dose (mg/kg) | Key Findings | Reference |
| MCC950 | Monosodium Urate (MSU)-induced Gout | Mouse | Intraperitoneal (i.p.) | Not Specified | Inhibited IL-1β release. | [6] |
| Disulfiram | MSU-induced Gouty Arthritis | Rat | Not Specified | Not Specified | Reduced paw swelling, inflammation, and serum uric acid. | [8] |
| NT-0249 | Cryopyrin-Associated Periodic Syndrome (CAPS) | Mouse | Oral (in chow) | 10 and 100 | Dose-dependently reduced multiple inflammatory biomarkers and mature IL-1β levels. | [9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a suspended solution of this compound suitable for oral gavage or intraperitoneal injection.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a DMSO stock solution: Dissolve this compound powder in DMSO to a concentration of 25.0 mg/mL.
-
Formulate the dosing solution (for a final concentration of 2.5 mg/mL):
-
To 400 µL of PEG300, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution to ensure it is a uniform suspension.
-
Note: This protocol yields a 2.5 mg/mL suspended solution. The volumes can be scaled up or down as needed for the experiment. Always prepare the dosing solution fresh on the day of administration.
Administration of this compound by Oral Gavage in Mice
This protocol provides a general guideline for the oral administration of this compound to mice.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. Ensure the animal's body is supported.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat.
-
Allow the mouse to swallow the tip of the needle to facilitate its entry into the esophagus.
-
Gently advance the needle into the esophagus until the predetermined depth is reached. Do not force the needle if resistance is met.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution from the syringe.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few minutes after the procedure.
-
In Vivo Model of Acute Inflammation: LPS + ATP Challenge
This protocol describes a common method to induce NLRP3-dependent inflammation in mice.
Materials:
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Sterile, pyrogen-free saline
-
This compound dosing solution or vehicle control
Procedure:
-
Pre-treatment: Administer this compound (e.g., 10 mg/kg, p.o.) or the vehicle control to the mice.
-
LPS Priming: One hour after treatment, inject the mice intraperitoneally (i.p.) with LPS (e.g., 20 mg/kg in sterile saline). This step primes the NLRP3 inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.
-
ATP Activation: Two to four hours after LPS injection, administer ATP (e.g., 15 mg/kg, i.p.) to activate the NLRP3 inflammasome.
-
Sample Collection: Thirty to sixty minutes after ATP administration, collect blood and/or peritoneal lavage fluid for the analysis of cytokine levels (e.g., IL-1β) by ELISA or other immunoassays.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: The NLRP3 inflammasome signaling pathway.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: A typical experimental workflow for in vivo studies.
References
- 1. A NLRP3 Mutation Causing inflammasome Hyperactivation Potentiates Th17-Dominant Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic regulation of the NLRP3 inflammasome in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NLRP3-Mediated Neuroinflammation in Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies [frontiersin.org]
- 8. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of Allopurinol and Disulfiram Combination Therapy [mdpi.com]
- 9. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nlrp3-IN-17 solubility in DMSO and other solvents
Welcome to the technical support center for NLRP3-IN-17. This guide provides detailed information on the solubility, handling, and experimental use of this potent and selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 33.33 mg/mL (84.49 mM).[1] For optimal results, use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbed) DMSO.[1][2]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you observe precipitation or incomplete dissolution, gentle warming and/or ultrasonication can aid in fully dissolving the compound.[1] Ensure you are using a high-purity, anhydrous grade of DMSO.
Q3: Can I use other solvents to dissolve this compound?
A3: While DMSO is the primary solvent for stock solutions, this compound can be prepared in various solvent mixtures for in vivo or specific in vitro applications. These formulations typically start with a stock solution in DMSO, which is then further diluted. Refer to the solubility data table below for tested formulations.
Q4: How should I store the stock solution of this compound?
A4: For long-term storage, it is recommended to aliquot the DMSO stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: What is the two-signal model for NLRP3 inflammasome activation that is mentioned in many protocols?
A5: The activation of the NLRP3 inflammasome typically requires two signals.[3][4][5][6]
-
Signal 1 (Priming): This step involves stimulating cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the NF-κB signaling pathway.[4][6]
-
Signal 2 (Activation): This signal is provided by a variety of stimuli, including ATP, nigericin, pore-forming toxins, or crystalline substances.[4][5] This triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Media | The final concentration of DMSO in your cell culture media is too high, or the compound's solubility limit in aqueous media has been exceeded. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Perform serial dilutions to reach the desired final concentration. |
| Inconsistent Results | 1. Incomplete dissolution of the inhibitor.2. Degradation of the inhibitor due to improper storage.3. Variability in cell priming or activation steps. | 1. Confirm complete dissolution of your stock solution, using ultrasonication if necessary.[1]2. Prepare fresh aliquots from a properly stored stock solution.3. Standardize priming time, LPS concentration, and the concentration and incubation time of the activating agent. |
| No Inhibition Observed | 1. The chosen concentration of this compound is too low.2. The inflammasome activation is not NLRP3-dependent. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and activation conditions. The reported IC50 is 7 nM.[1]2. Use positive controls for other inflammasomes (e.g., NLRC4 or AIM2) to confirm the specificity of inhibition.[7] |
| High Background/Cell Death | 1. High concentration of DMSO in the final culture.2. Contamination of reagents (e.g., LPS with other PAMPs).3. Excessive stimulation from priming or activating agents. | 1. Lower the final DMSO concentration. High concentrations of DMSO can independently activate the NLRP3 inflammasome.[8]2. Use high-purity reagents.3. Optimize the concentrations of LPS and the activating stimulus to minimize cytotoxicity while achieving robust inflammasome activation. |
Quantitative Data Summary
Solubility of this compound
| Solvent/Formulation | Concentration | Appearance | Notes |
| DMSO | 33.33 mg/mL (84.49 mM) | - | May require ultrasonication. Use newly opened DMSO.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.34 mM) | Clear Solution | Solvents should be added one by one in the specified order.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.34 mM) | Clear Solution | Solvents should be added one by one in the specified order.[1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.34 mM) | Suspended Solution | Requires ultrasonication.[1] |
Experimental Protocols & Methodologies
General Protocol for In Vitro Inhibition of NLRP3 Inflammasome
This protocol provides a general workflow for assessing the inhibitory activity of this compound in immortalized human THP-1 monocytes or murine bone marrow-derived macrophages (BMDMs).
1. Cell Preparation:
- THP-1 cells: Differentiate THP-1 monocytes into a macrophage-like state by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 3-24 hours. Afterwards, replace the media with fresh, PMA-free media and rest the cells for at least 24 hours before the experiment.
- BMDMs: Isolate bone marrow from mice and differentiate into macrophages using M-CSF or L929-conditioned medium for 6-7 days.
2. Priming (Signal 1):
- Prime the cells with LPS (e.g., 0.5-1 µg/mL) for 3-4 hours in serum-free or low-serum media. This step upregulates the expression of NLRP3 and pro-IL-1β.[6]
3. Inhibition:
- Pre-incubate the primed cells with various concentrations of this compound (prepared from a DMSO stock) for 30-60 minutes. Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor dose.
4. Activation (Signal 2):
- Add an NLRP3 activator such as ATP (e.g., 2.5-5 mM) for 30-60 minutes or Nigericin (e.g., 5-10 µM) for 60-90 minutes.[9]
5. Sample Collection and Analysis:
- Collect the cell culture supernatants to measure the levels of secreted IL-1β and IL-18 using an Enzyme-Linked Immunosorbent Assay (ELISA).
- Cell lysates can be collected for Western blot analysis to detect cleaved caspase-1 (p20 subunit).
- To assess cell death (pyroptosis), lactate dehydrogenase (LDH) release can be measured from the supernatants.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical two-signal pathway for NLRP3 inflammasome activation and its inhibition.
Experimental Workflow for Testing this compound
Caption: General experimental workflow for evaluating this compound efficacy in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Nlrp3-IN-17 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and proper use of Nlrp3-IN-17, a potent and selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid compound should be stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q2: How should I dissolve this compound?
A2: this compound is soluble in DMSO. For in vivo applications, specific solvent formulations are required. It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1] If precipitation is observed upon dissolution, gentle warming and/or sonication can be used to aid solubilization.[1]
Q3: What is the known stability of this compound in different conditions?
A3: While detailed stability data in various aqueous buffers is limited, stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1] For cell-based assays, it is best practice to prepare fresh dilutions in culture media for each experiment to ensure consistent activity. For in vivo studies, it is strongly recommended to prepare fresh formulations immediately before administration.[1]
Quantitative Data Summary
For easy reference, the following tables summarize the key quantitative information for this compound.
Table 1: Storage and Stability
| Form | Storage Temperature | Duration |
| Solid | -20°C | Long-term |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] |
| In Vivo Working Solution | Prepare Fresh | Use on the same day[1] |
Table 2: Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 2.5 mg/mL (6.34 mM) | For stock solution preparation. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.34 mM) | Clear solution for in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.34 mM) | Clear solution for in vivo use.[1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.34 mM) | Suspended solution for in vivo use; may require sonication.[1] |
Experimental Protocols and Troubleshooting
Detailed Experimental Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol outlines a typical experiment to assess the inhibitory activity of this compound on the NLRP3 inflammasome in human THP-1 cells.
Materials:
-
THP-1 monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free medium and rest the cells for 24 hours.
-
-
Priming Step (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After the LPS priming, remove the medium and add the this compound dilutions or vehicle control to the cells. Incubate for 1 hour.
-
-
Activation Step (Signal 2):
-
Activate the NLRP3 inflammasome by adding an agonist such as 10 µM nigericin or 5 mM ATP to each well.
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cell death/cytotoxicity by measuring the release of lactate dehydrogenase (LDH) into the supernatants using an LDH assay kit.
-
Troubleshooting Guide
Problem 1: No or weak inhibition of IL-1β secretion by this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type and experimental conditions. |
| Inhibitor Precipitation | Visually inspect the diluted inhibitor in the cell culture medium for any signs of precipitation. If observed, consider preparing a fresh dilution or slightly increasing the DMSO concentration in the final working solution (ensure final DMSO concentration is non-toxic to cells, typically <0.5%). |
| Improper Cell Priming | Ensure that the priming step with LPS is sufficient to upregulate pro-IL-1β. You can verify this by running a control without an NLRP3 activator and measuring pro-IL-1β levels in cell lysates via Western blot. |
| Ineffective NLRP3 Activation | Confirm that your NLRP3 activator (nigericin, ATP, etc.) is working correctly. Include a positive control (activator without inhibitor) and a negative control (no activator). |
| Degraded Inhibitor | Ensure that this compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Problem 2: High background IL-1β secretion in control wells.
| Possible Cause | Suggested Solution |
| Cell Stress or Over-confluence | Ensure cells are healthy and not overly confluent, which can lead to spontaneous inflammasome activation. |
| LPS Contamination | Use endotoxin-free reagents and plasticware to avoid unintended inflammasome priming. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can activate innate immune pathways. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for priming, inhibitor treatment, and activation steps across all experiments. |
| Variability in Reagent Preparation | Prepare fresh dilutions of LPS, NLRP3 activators, and this compound for each experiment. |
Visualizations
NLRP3 Inflammasome Signaling Pathway
References
Technical Support Center: Troubleshooting Potential Off-Target Effects of NLRP3 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NLRP3 inflammasome inhibitors. While the following information is broadly applicable, it uses MCC950 as a primary example due to the wealth of publicly available data on its selectivity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: I am observing effects in my experiment that are inconsistent with NLRP3 inhibition. Could these be off-target effects?
A1: It is possible. While many NLRP3 inhibitors are highly selective, off-target activity can never be fully excluded and should be considered when interpreting unexpected results.[1] Potent, direct inhibitors of the NLRP3 inflammasome have been developed, but some compounds may have unspecific roles or interact with other cellular pathways.[2] For instance, some early-generation or less-characterized inhibitors have been reported to have broad anti-inflammatory activities, including the suppression of NF-κB activation, which is an upstream event in the priming of the NLRP3 inflammasome.[2]
To investigate this, consider the following:
-
Control Experiments: Include appropriate positive and negative controls in your experimental design. For example, use cells deficient in NLRP3 or other inflammasome components to confirm that the observed effect is NLRP3-dependent.
-
Dose-Response Analysis: Perform a dose-response curve for your inhibitor. Off-target effects may only appear at higher concentrations.
-
Orthogonal Approaches: Use a structurally different NLRP3 inhibitor to see if the effect is reproducible. If the unexpected phenotype persists with multiple, distinct NLRP3 inhibitors, it is more likely to be a consequence of NLRP3 inhibition itself.
Q2: What are the known off-targets of the widely used NLRP3 inhibitor, MCC950?
A2: MCC950 is a potent and selective NLRP3 inhibitor.[2] However, like any small molecule, it has been profiled against panels of kinases and other proteins to assess its selectivity. While it does not directly inhibit NLRP3-NLRP3, NLRP3-ASC, or NEK7-NLRP3 interactions, it is thought to target an unknown upstream signaling event of the NLRP3 inflammasome.[2] Some studies have suggested that at higher concentrations, MCC950 may have activities independent of NLRP3. It is crucial to consult the latest literature and supplier information for the most up-to-date selectivity data.
Q3: How can I experimentally assess the potential off-target effects of my NLRP3 inhibitor?
A3: Several experimental approaches can be used to profile the selectivity of an NLRP3 inhibitor and identify potential off-target effects:
-
Kinase Panel Screening: A broad panel of recombinant kinases can be used to assess the inhibitory activity of the compound against a wide range of kinases. This is a standard method to identify potential off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to assess target engagement in a cellular context.[3] It measures the thermal stability of proteins in the presence and absence of a compound. A shift in the melting temperature of a protein upon compound treatment suggests a direct interaction.[3][4]
-
Proteome-wide Profiling: Advanced proteomics techniques can be employed to identify proteins that interact with the inhibitor.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity
Possible Cause: The observed cytotoxicity may be an off-target effect of the NLRP3 inhibitor, especially at high concentrations.
Troubleshooting Steps:
-
Titrate the Inhibitor: Determine the optimal concentration range for NLRP3 inhibition with minimal impact on cell viability in your specific cell type.
-
Use Control Inhibitors: Compare the effects of your inhibitor with other well-characterized NLRP3 inhibitors.
-
Assess Apoptosis/Necrosis Markers: Use assays to measure markers of apoptosis (e.g., caspase-3/7 activation) or necrosis (e.g., LDH release) to understand the mechanism of cell death.
Issue 2: Inhibition of Other Inflammasomes
Possible Cause: The inhibitor may not be entirely specific to the NLRP3 inflammasome and could be affecting other inflammasomes like NLRC4 or AIM2.
Troubleshooting Steps:
-
Use Specific Inflammasome Activators: Test the effect of your inhibitor on cells stimulated with specific activators for different inflammasomes (e.g., flagellin for NLRC4, poly(dA:dT) for AIM2).
-
Measure Cytokine Production: Measure the secretion of IL-1β in response to these specific activators. A selective NLRP3 inhibitor should only block IL-1β production in response to NLRP3 stimuli.[5]
Data Presentation
Table 1: Example Kinase Selectivity Profile for an NLRP3 Inhibitor
| Kinase | IC50 (nM) | % Inhibition @ 1 µM |
| NLRP3 (functional assay) | 15 | 98% |
| Kinase A | > 10,000 | < 10% |
| Kinase B | 5,200 | 25% |
| Kinase C | > 10,000 | < 5% |
| ... | ... | ... |
This table is a hypothetical example for illustrative purposes.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To determine if an NLRP3 inhibitor directly binds to target and off-target proteins in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the NLRP3 inhibitor or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble protein remaining at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[3]
Visualizations
Caption: A diagram of the two-signal model of NLRP3 inflammasome activation.
References
- 1. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spirodalesol analog 8A inhibits NLRP3 inflammasome activation and attenuates inflammatory disease by directly targeting adaptor protein ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal-induced NLRP3 phase separation initiates inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]
Technical Support Center: Nlrp3-IN-17 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nlrp3-IN-17 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of the NLRP3 inflammasome with an IC50 of 7 nM.[1][2][3] The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response. Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein assembles with the adaptor protein ASC and pro-caspase-1. This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and can induce a form of inflammatory cell death called pyroptosis. This compound is designed to specifically inhibit this pathway.
Q2: At what concentration should I use this compound?
The effective concentration of this compound for inhibiting the NLRP3 inflammasome is in the low nanomolar range (IC50 = 7 nM). However, the optimal concentration for your specific cell type and experimental conditions should be determined empirically. It is recommended to perform a dose-response experiment to determine the minimal concentration that achieves the desired inhibition of NLRP3 activity without inducing cytotoxicity.
Q3: How can I be sure that the observed cell death is due to cytotoxicity of this compound and not a result of NLRP3 inflammasome-mediated pyroptosis?
This is a critical control in your experiments. To distinguish between direct cytotoxicity of the compound and NLRP3-dependent pyroptosis, you should include the following controls:
-
NLRP3-deficient cells: If available, using cells that do not express NLRP3 (e.g., from knockout mice or using CRISPR/Cas9-edited cell lines) is the gold standard. In these cells, any observed cell death upon treatment with this compound would be independent of its intended target.
-
Unstimulated cells: Treat your cells with this compound without providing the NLRP3 activation signals (e.g., LPS and Nigericin/ATP). In the absence of NLRP3 activation, any significant cell death would suggest off-target cytotoxicity.
-
Dose-response curve: A steep dose-response curve for cell death that occurs at concentrations significantly higher than the IC50 for NLRP3 inhibition may indicate cytotoxicity.
Q4: Can the solvent used to dissolve this compound be toxic to my cells?
Yes. This compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same concentration of DMSO as used for your highest concentration of this compound. This will allow you to differentiate the cytotoxic effects of the solvent from the effects of the inhibitor itself. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.
Troubleshooting Guides
Issue 1: High levels of cell death observed at expected inhibitory concentrations.
Possible Cause 1: Compound Cytotoxicity
-
Troubleshooting Step: Perform a comprehensive cytotoxicity assessment.
-
Dose-response experiment: Test a wide range of this compound concentrations, from well below its IC50 (e.g., 1 nM) to significantly above (e.g., 10-50 µM).
-
Multiple assays: Use at least two different methods to assess cell viability and cytotoxicity. Good options include a metabolic assay (e.g., MTT or CCK-8) and a membrane integrity assay (e.g., LDH release or a fluorescent live/dead stain).
-
Time-course experiment: Assess cytotoxicity at different time points (e.g., 6, 12, 24, and 48 hours) to understand the kinetics of any potential toxic effects.
-
Possible Cause 2: Solvent Toxicity
-
Troubleshooting Step: Verify the toxicity of your vehicle control.
-
Prepare a dilution series of your solvent (e.g., DMSO) in culture medium, matching the concentrations used for the this compound dilutions.
-
Incubate your cells with the solvent dilutions for the same duration as your experiment.
-
Assess cell viability. If significant cell death is observed in the vehicle control wells, you need to reduce the final solvent concentration.
-
Possible Cause 3: Interaction with Assay Reagents
-
Troubleshooting Step: Run an interference control.
-
Perform the cytotoxicity assay in a cell-free system. Add this compound to the culture medium in the absence of cells and then add the assay reagent.
-
Significant changes in the readout (e.g., color change or fluorescence) would indicate an interaction between the compound and the assay components.
-
Issue 2: Inconsistent results between different cytotoxicity assays.
Possible Cause: Different mechanisms of cell death being measured.
-
Troubleshooting Step: Understand what each assay measures.
-
MTT/XTT/WST/Resazurin assays: Measure metabolic activity, which can be affected by factors other than cell death, such as changes in cellular metabolism or proliferation.
-
LDH release assay: Measures the release of lactate dehydrogenase from cells with compromised plasma membranes, a hallmark of necrosis and pyroptosis.
-
Trypan Blue/Propidium Iodide exclusion assays: Identify cells with compromised membrane integrity.
-
Annexin V staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
-
Recommendation: Use a combination of assays to get a more complete picture of how this compound is affecting your cells. For example, combining an LDH assay with an Annexin V/PI flow cytometry analysis can help distinguish between apoptosis, necrosis, and pyroptosis.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using the MTT Assay
This protocol is designed to determine the concentration at which this compound exhibits cytotoxic effects on a given cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest (e.g., THP-1 monocytes or bone marrow-derived macrophages)
-
Complete culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and vehicle control to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: Assessing Membrane Integrity using the LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: After the incubation period with this compound, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
Assay Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the necessary substrates and reagents.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent provided in the kit). Calculate the percentage of cytotoxicity based on the absorbance values, according to the kit's instructions.
Data Presentation
Table 1: Example of this compound Cytotoxicity Data from MTT Assay
| This compound Conc. | Absorbance (570 nm) | % Viability (vs. Vehicle) |
| Vehicle Control | 1.25 | 100% |
| 1 nM | 1.23 | 98.4% |
| 10 nM | 1.21 | 96.8% |
| 100 nM | 1.18 | 94.4% |
| 1 µM | 1.10 | 88.0% |
| 10 µM | 0.85 | 68.0% |
| 50 µM | 0.45 | 36.0% |
| 100 µM | 0.20 | 16.0% |
Table 2: Example of this compound Cytotoxicity Data from LDH Assay
| This compound Conc. | LDH Release (Abs 490 nm) | % Cytotoxicity (vs. Max Release) |
| Spontaneous Release | 0.15 | 0% |
| Maximum Release | 1.50 | 100% |
| Vehicle Control | 0.16 | 0.7% |
| 1 nM | 0.17 | 1.5% |
| 10 nM | 0.18 | 2.2% |
| 100 nM | 0.22 | 5.2% |
| 1 µM | 0.30 | 11.1% |
| 10 µM | 0.65 | 37.0% |
| 50 µM | 1.10 | 70.4% |
| 100 µM | 1.40 | 92.6% |
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound in cell culture.
Caption: Troubleshooting logic for differentiating between compound cytotoxicity and pyroptosis.
References
Optimizing NLRP3-IN-17 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of NLRP3-IN-17 in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1][2][3][4][5][6][7][8][9] this compound directly targets the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.[1]
Q2: What is a good starting concentration for this compound in my in vitro assay?
A2: A good starting point is to test a concentration range around the reported IC50 value of 7 nM.[1] We recommend a dose-response experiment starting from 1 nM to 1 µM to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vitro experiments, we recommend preparing a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound selective for the NLRP3 inflammasome?
A4: Studies on a closely related compound, referred to as "compound 17," have shown high selectivity for the NLRP3 inflammasome over other inflammasomes like NLRC4 and AIM2.[10] This suggests that this compound is unlikely to interfere with other inflammatory pathways, making it a specific tool for studying NLRP3-mediated responses.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibition of IL-1β secretion | Inhibitor concentration is too low: The optimal concentration can vary between cell types and activation stimuli. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM). |
| Incorrect timing of inhibitor addition: For optimal effect, the inhibitor should be added before inflammasome activation. | Add this compound to your cells after the priming step (e.g., with LPS) but before the activation step (e.g., with ATP or nigericin). A pre-incubation time of 30-60 minutes is generally recommended. | |
| Poor compound stability: The compound may degrade in the cell culture medium over long incubation times. | For long-term experiments, consider replenishing the medium with fresh this compound. | |
| High cell death or cytotoxicity observed | Inhibitor concentration is too high: Although this compound is highly potent, high concentrations may induce off-target effects or cytotoxicity. | Determine the maximum non-toxic concentration of this compound for your specific cell line using a cytotoxicity assay (e.g., MTT or LDH assay). |
| High DMSO concentration: The solvent used to dissolve the inhibitor can be toxic to cells at high concentrations. | Ensure the final DMSO concentration in your culture medium is below 0.1%. Prepare serial dilutions of your stock solution to achieve this. | |
| Inconsistent results between experiments | Variability in cell priming: Inefficient or inconsistent priming of the cells can lead to variable NLRP3 inflammasome activation. | Optimize and standardize your priming protocol (e.g., LPS concentration and incubation time). |
| Cell passage number: High passage numbers can lead to changes in cellular responses. | Use cells within a consistent and low passage number range for all experiments. | |
| Reagent quality: The quality of activators like LPS and ATP can vary. | Use high-quality, endotoxin-free reagents and prepare fresh solutions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related experimental parameters.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | 7 nM | THP-1 cells | Not specified | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Parameter | Concentration Range | Notes |
| Initial Dose-Response | 1 nM - 1 µM | To determine the optimal inhibitory concentration. |
| Typical Working Concentration | 10 nM - 100 nM | Based on the IC50, this range should provide significant inhibition. |
| Cytotoxicity Testing | 0.1 µM - 10 µM | To identify the maximum non-toxic concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a 10 mM stock solution. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol describes a typical experiment to measure the inhibitory effect of this compound on NLRP3 inflammasome activation in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Differentiation:
-
Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Differentiate the monocytes into macrophages by treating with 100 nM PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Priming:
-
Prime the differentiated THP-1 macrophages with 1 µg/mL LPS for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.
-
After the LPS priming, remove the medium and add the medium containing the different concentrations of this compound.
-
Incubate for 30-60 minutes.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH assay kit.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: Step-by-step workflow for assessing this compound efficacy in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of NLRP3 inflammasome activation by cell-permeable stapled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: NLRP3-IN-17
Welcome to the technical support center for NLRP3-IN-17, a potent and selective inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo application of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of this compound?
A1: The terminal half-life of this compound in C57BL/6 mice has been determined to be 2.91 hours following a single oral administration of 3 mg/kg.[1]
Q2: What is the oral bioavailability of this compound?
A2: this compound exhibits good oral bioavailability, with a reported value of 56% in mice.[1]
Q3: At what dose has this compound been shown to be effective in vivo?
A3: A single oral dose of 10 mg/kg of this compound significantly inhibited NLRP3-dependent IL-1β secretion by 44% in an acute lipopolysaccharide (LPS) and ATP challenge model in female C57BL/6 mice.[1]
Q4: How does this compound inhibit the NLRP3 inflammasome?
A4: this compound is a potent inhibitor with an IC50 value of 7 nM.[1][2][3][4][5] While the precise binding site is not detailed in the provided search results, NLRP3 inhibitors generally act by preventing the assembly and activation of the inflammasome complex, thereby blocking the downstream cleavage of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[6][7][8][9][10]
Q5: Is this compound selective for the NLRP3 inflammasome?
A5: Yes, this compound is described as a selective inhibitor of the NLRP3 inflammasome.[1][2][3][4][5] This is a critical feature, as it avoids off-target effects on other inflammasomes like AIM2 or NLRC4.[7]
Pharmacokinetic Data
The following table summarizes the key in vivo pharmacokinetic parameters of this compound in mice.
| Parameter | Value | Species | Dosage | Administration Route | Reference |
| Terminal Half-life (t½) | 2.91 h | C57BL/6 Mice | 3 mg/kg | Oral (p.o.) | [1] |
| Area Under the Curve (AUC) | 4.2 µg·h/mL | C57BL/6 Mice | 3 mg/kg | Oral (p.o.) | [1] |
| Oral Bioavailability (F%) | 56% | C57BL/6 Mice | 3 mg/kg | Oral (p.o.) | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of in vivo efficacy | - Inadequate Dose: The dose may be too low to achieve therapeutic concentrations at the target site.- Poor Bioavailability: Issues with formulation or animal strain-specific metabolism.- Timing of Administration: The inhibitor may not be present at sufficient concentrations during peak inflammasome activation.- Model System: The chosen in vivo model may not be robustly NLRP3-dependent. | - Perform a dose-response study to determine the optimal dose.- Confirm the pharmacokinetic profile in your specific animal model.- Adjust the timing of this compound administration relative to the inflammatory challenge.- Validate the NLRP3-dependency of your model using NLRP3 knockout mice or a positive control inhibitor with a well-established in vivo effect (e.g., MCC950).[7] |
| High variability in results | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Animal Health and Stress: Underlying health issues or stress can affect the inflammatory response.- Biological Variation: Inherent biological differences between individual animals. | - Ensure accurate and consistent dosing techniques (e.g., gavage).- Acclimatize animals properly and monitor their health status throughout the experiment.- Increase the number of animals per group to improve statistical power. |
| Unexpected Toxicity | - Off-target Effects: Although selective, high concentrations may lead to off-target activity.- Vehicle Toxicity: The vehicle used to dissolve this compound may have inherent toxicity. | - Conduct a preliminary toxicity study with a dose range.- Run a vehicle-only control group to assess any effects of the delivery vehicle. |
Experimental Protocols & Methodologies
In Vivo NLRP3 Inflammasome Activation and Inhibition (LPS + ATP Model)
This protocol describes a common method to assess the in vivo efficacy of NLRP3 inhibitors.
1. Animal Model:
-
Female C57BL/6 mice, 8-12 weeks old.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile, pyrogen-free saline
-
ELISA kits for mouse IL-1β
3. Experimental Procedure:
-
Priming (Signal 1): Administer LPS intraperitoneally (i.p.) at a dose of 20 mg/kg to prime the NLRP3 inflammasome.[11] This upregulates the expression of NLRP3 and pro-IL-1β.[6][9][12][13]
-
Inhibitor Administration: One hour after LPS priming, orally administer this compound (e.g., 10 mg/kg) or the vehicle control.[1]
-
Activation (Signal 2): Two hours after inhibitor administration, administer ATP (15 mg/kg) via i.p. injection to activate the NLRP3 inflammasome.
-
Sample Collection: Thirty minutes after ATP injection, collect blood via cardiac puncture. Process the blood to obtain serum. Peritoneal lavage can also be performed to collect peritoneal cells and fluid for analysis.
-
Analysis: Measure the concentration of mature IL-1β in the serum and/or peritoneal lavage fluid using an ELISA kit according to the manufacturer's instructions.
4. Expected Outcome:
-
A significant reduction in IL-1β levels in the this compound treated group compared to the vehicle-treated group indicates successful in vivo inhibition of the NLRP3 inflammasome.[1]
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the two-signal activation model of the canonical NLRP3 inflammasome pathway, which is the target of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of acute inflammation.
Caption: A typical in vivo experimental workflow for assessing NLRP3 inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. glpbio.com [glpbio.com]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating Nlrp3-IN-17: A Comparative Guide to its Inhibitory Effect on Caspase-1 Activation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nlrp3-IN-17's Performance Against Alternative NLRP3 Inflammasome Inhibitors, Supported by Experimental Data and Protocols.
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a significant focus of therapeutic research. This guide provides a comparative analysis of this compound, a potent inhibitor of the NLRP3 inflammasome, validating its inhibitory effect on the key downstream effector, caspase-1. We present its performance benchmarked against other known NLRP3 inhibitors, supported by experimental data and detailed protocols for validation assays.
Comparative Analysis of NLRP3 Inhibitors
This compound has emerged as a highly potent, selective, and orally active inhibitor of the NLRP3 inflammasome.[1] Its efficacy is demonstrated by its low nanomolar concentration required to inhibit the secretion of IL-1β, a key cytokine processed by activated caspase-1. To contextualize its performance, we compare it with other well-characterized NLRP3 inhibitors: MCC950, CY-09, and Glyburide.
Data Presentation: Inhibitory Potency of NLRP3 Antagonists
The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its alternatives, providing a clear comparison of their potency in inhibiting NLRP3-dependent IL-1β secretion, which serves as a direct readout of caspase-1 activity.
| Inhibitor | IC50 (IL-1β Secretion) | Cell Type | Species | Mechanism of Action |
| This compound | 7 nM[1] | Not specified, in vivo data suggests high potency | Mouse | Potent, selective, and orally active NLRP3 inflammasome inhibitor.[1] |
| MCC950 | ~7.5 - 8 nM[2][3] | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Potent and selective inhibitor that blocks both canonical and non-canonical NLRP3 activation by preventing ASC oligomerization.[3] |
| CY-09 | 6 µM | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Directly binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting its ATPase activity and subsequent inflammasome assembly.[4][5] |
| Glyburide | Effective in µM range (e.g., 200 µM) | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Indirectly inhibits NLRP3 by affecting ATP-sensitive K+ channels, acting upstream of NLRP3 activation.[6][[“]] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a clear understanding of the biological context and the experimental procedures, the following diagrams were generated using Graphviz (DOT language).
NLRP3 Inflammasome Activation Pathway
The canonical NLRP3 inflammasome activation pathway involves two signals. Signal 1 (priming), typically initiated by pathogen-associated molecular patterns (PAMPs) like LPS, leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. Signal 2 (activation) is triggered by a variety of stimuli, including ATP, leading to potassium efflux and the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1.[8] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also induce a form of inflammatory cell death called pyroptosis through the cleavage of Gasdermin D.[1]
Experimental Workflow for Inhibitor Validation
Validating the efficacy of an NLRP3 inhibitor like this compound typically involves a series of in vitro experiments using immune cells such as macrophages. The general workflow includes priming the cells, challenging them with an NLRP3 activator in the presence of the inhibitor, and then measuring the downstream consequences of inflammasome activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NLRP3 - Wikipedia [en.wikipedia.org]
- 3. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]
- 7. consensus.app [consensus.app]
- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Confirming the specificity of Nlrp3-IN-17 for NLRP3 over other inflammasomes
Nlrp3-IN-17 has demonstrated high specificity for the NLRP3 inflammasome with negligible inhibition of other inflammasomes such as NLRC4 and AIM2. This selectivity is crucial for researchers investigating NLRP3-driven inflammatory pathways, ensuring that observed effects are not confounded by off-target interactions with other inflammatory signaling cascades.
This compound is a potent small-molecule inhibitor of the NLRP3 inflammasome, exhibiting an IC50 of 7 nM for NLRP3-dependent IL-1β secretion.[1] Its specificity has been a key aspect of its characterization, positioning it as a valuable tool for dissecting the role of the NLRP3 inflammasome in various pathological conditions.
Comparative Analysis of Inflammasome Inhibition
To confirm the specificity of this compound, its inhibitory activity was assessed against the NLRC4 and AIM2 inflammasomes. Experimental data indicates that this compound does not significantly interfere with the activation of these other inflammasomes.
| Inflammasome | Activator(s) | This compound Inhibition |
| NLRP3 | LPS + ATP | Potent Inhibition (IC50 = 7 nM) |
| NLRC4 | LPS + Flagellin | Not Significantly Inhibited |
| AIM2 | LPS + Poly(dA:dT) | Not Significantly Inhibited |
This table summarizes the selective inhibitory profile of this compound against different inflammasome complexes.
This high degree of selectivity ensures that researchers using this compound can be confident that the observed biological effects are mediated through the specific inhibition of the NLRP3 pathway.
Experimental Methodologies
The specificity of this compound was determined using established in vitro cell-based assays. The following protocols outline the key steps for assessing inflammasome activation and inhibition.
Cell Culture and Inflammasome Activation
Murine macrophage-like J774A.1 cells are a suitable model for these assays as they express the necessary components for NLRP3, NLRC4, and AIM2 inflammasome activation.
-
Cell Seeding: J774A.1 cells are seeded in appropriate cell culture plates and allowed to adhere.
-
Priming: Cells are primed with Lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Cells are pre-incubated with this compound at various concentrations.
-
Inflammasome Activation:
-
NLRP3: Activated by adding ATP.
-
NLRC4: Activated by transfecting flagellin.
-
AIM2: Activated by transfecting Poly(dA:dT).
-
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected for cytokine analysis.
Measurement of IL-1β Secretion
The level of IL-1β in the cell culture supernatant is a direct measure of inflammasome activation. This is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
ELISA Plate Preparation: An ELISA plate is coated with a capture antibody specific for IL-1β.
-
Sample and Standard Incubation: Collected supernatants and a series of IL-1β standards are added to the plate and incubated.
-
Detection Antibody: A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric change.
-
Measurement: The absorbance is read using a plate reader, and the concentration of IL-1β in the samples is determined by comparison to the standard curve.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
References
Measuring IL-1β Reduction by NLRP3 Inflammasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies and supporting data for assessing the efficacy of NLRP3 inflammasome inhibitors in reducing Interleukin-1β (IL-1β) production, a key marker of inflammation. While this guide focuses on the well-characterized inhibitor Nlrp3-IN-17, it also presents data from alternative inhibitors to offer a broader context for researchers evaluating novel compounds.
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes the inhibitory effects of various NLRP3 inhibitors on IL-1β secretion as measured by ELISA. This data is compiled from in vitro studies using primary cells or cell lines stimulated to induce NLRP3 inflammasome activation.
| Inhibitor | Cell Type | Stimulus | Concentration | IL-1β Reduction (%) | Reference |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 100 nM | ~90% | [1] |
| Human PBMCs | LPS + Nigericin | 1 µM | ~85% | [1] | |
| CY-09 | Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | 10 µM | ~95% | [2] |
| Human THP-1 cells | LPS + Nigericin | 10 µM | ~90% | [2] | |
| Oridonin | Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | 5 µM | ~80% | [3] |
| Human THP-1 cells | LPS + ATP | 10 µM | ~75% | [4] |
Note: Specific data for this compound on IL-1β reduction measured by ELISA was not publicly available at the time of this guide's compilation. The data presented for MCC950, CY-09, and Oridonin serve as a reference for the expected efficacy of potent NLRP3 inhibitors.
Experimental Protocols
A detailed protocol for a standard enzyme-linked immunosorbent assay (ELISA) to quantify IL-1β in cell culture supernatants is provided below. This protocol is a general guideline and may require optimization based on the specific cell type, stimuli, and ELISA kit used.
IL-1β ELISA Protocol
1. Cell Culture and Stimulation:
-
Plate appropriate cells (e.g., bone marrow-derived macrophages, THP-1 monocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours to induce the transcription of pro-IL-1β and NLRP3.
-
Remove the LPS-containing medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) or vehicle control for 1 hour.
-
Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours, to induce inflammasome assembly and IL-1β cleavage and secretion.
-
Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants for IL-1β measurement.
2. ELISA Procedure:
-
Coating: Coat a 96-well high-binding microplate with a capture antibody specific for IL-1β overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add diluted cell culture supernatants and a serial dilution of recombinant IL-1β standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for IL-1β to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-1β in the samples.
Visualizing Key Processes
To aid in the understanding of the underlying biological pathway and the experimental procedure, the following diagrams have been generated.
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation pathway.
Experimental Workflow for IL-1β ELISA
Caption: Workflow for IL-1β ELISA.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis [frontiersin.org]
Nlrp3-IN-17 vs. Genetic Knockdown: A Comparative Guide to NLRP3 Inflammasome Inhibition
For researchers, scientists, and drug development professionals, the choice between pharmacological inhibition and genetic knockdown of a target is a critical decision in experimental design. This guide provides an objective comparison of a potent and selective small molecule inhibitor, Nlrp3-IN-17, and genetic knockdown approaches for the inhibition of the NLRP3 inflammasome.
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[1] Both this compound and genetic knockdown of NLRP3 aim to abrogate the downstream inflammatory signaling cascade, primarily the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This guide presents a detailed comparison of their efficacy, mechanisms, and experimental considerations, supported by available data and detailed protocols.
Mechanism of Action
This compound is a potent, selective, and orally active small molecule inhibitor of the NLRP3 inflammasome.[2] It directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. This blockade inhibits the autocatalytic activation of caspase-1 and the processing of pro-IL-1β and pro-IL-18.
Genetic knockdown of NLRP3 , typically achieved through techniques like RNA interference (siRNA or shRNA) or CRISPR/Cas9 gene editing, aims to reduce or completely eliminate the expression of the NLRP3 protein. By preventing the synthesis of the NLRP3 protein, these methods effectively block the formation of the inflammasome complex and all subsequent downstream signaling.
Comparative Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and genetic knockdown of NLRP3 in inhibiting inflammasome activation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| IC50 | 7 nM | Not Specified | Not Specified | [2] |
Table 2: In Vivo Efficacy of this compound
| Dosage | Route | Effect | Animal Model | Reference |
| 10 mg/kg | Oral (single dose) | 44% decrease in IL-1β levels | LPS+ATP challenged female C57BL/6 mice | [2] |
Table 3: Efficacy of NLRP3 Genetic Knockdown (shRNA/siRNA)
| Method | Target Gene | % Knockdown | Cell Type/Animal Model | Downstream Effect | Reference |
| shRNA | NLRP3 | Not Specified | Diabetic ApoE-/- mice | Suppressed NLRP3 inflammasome and endothelial inflammation | |
| siRNA | NLRP3 | Significant reduction in mRNA and protein | HaCaT cells | Reduction in caspase-1 and active IL-1β | [3] |
| siRNA | NLRP3 | Significant downregulation | BV-2 microglia | Reduced ASC oligomerization, caspase-1 processing, and mature IL-1β | [4] |
Table 4: Efficacy of NLRP3 Genetic Knockdown (CRISPR/Cas9)
| Method | Target Gene | Indel Frequency | Cell Type | Downstream Effect | Reference |
| CLANmCas9/gNLRP3 | NLRP3 | Up to 70.2% | Bone marrow-derived macrophages (BMDMs) | Dose-dependent reduction in NLRP3 protein, ASC oligomerization, IL-1β, and IL-18 release | [5] |
Experimental Protocols
Pharmacological Inhibition with this compound (In Vitro)
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate) or Nigericin
-
This compound
-
Cell culture medium (e.g., DMEM)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: Stimulate the cells with a NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant for analysis.
-
Quantification:
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cell death (pyroptosis) by measuring LDH release in the supernatant using a cytotoxicity assay kit.
-
Genetic Knockdown of NLRP3 using shRNA (In Vitro)
Objective: To stably knockdown NLRP3 expression in a macrophage cell line to study the long-term effects of NLRP3 deficiency.
Materials:
-
Lentiviral particles containing shRNA targeting NLRP3 and a non-targeting control shRNA
-
Macrophage cell line (e.g., THP-1 or J774A.1)
-
Polybrene
-
Puromycin (for selection)
-
Western blot reagents
-
qRT-PCR reagents
Protocol:
-
Transduction:
-
Seed the macrophage cell line in a 6-well plate.
-
On the following day, infect the cells with lentiviral particles containing either NLRP3 shRNA or control shRNA in the presence of polybrene (8 µg/mL).
-
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing puromycin to select for stably transduced cells. Continue selection for at least 7 days until non-transduced cells are eliminated.
-
Validation of Knockdown:
-
Western Blot: Lyse the selected cells and perform a western blot to assess the protein levels of NLRP3. Use an antibody specific for NLRP3 and a loading control (e.g., β-actin or GAPDH).
-
qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the mRNA levels of NLRP3. Normalize to a housekeeping gene.
-
-
Functional Assay: Once knockdown is confirmed, the cells can be used in functional assays to assess the impact of NLRP3 deficiency on inflammasome activation, as described in the pharmacological inhibition protocol.
Signaling Pathways and Experimental Workflows
Caption: A diagram of the two-signal model for NLRP3 inflammasome activation and downstream signaling.
Caption: A typical experimental workflow for comparing this compound and genetic knockdown of NLRP3.
Caption: A simplified comparison of the mechanisms of action for this compound and genetic knockdown.
Discussion and Conclusion
Both this compound and genetic knockdown are effective strategies for inhibiting the NLRP3 inflammasome. The choice between these two approaches will depend on the specific research question, experimental model, and desired duration of inhibition.
This compound offers the advantage of temporal control, allowing for acute inhibition of NLRP3 activity. Its oral bioavailability makes it suitable for in vivo studies. However, as with any pharmacological inhibitor, off-target effects, though not reported for this specific compound's selectivity, should always be a consideration.
Genetic knockdown provides a highly specific and often more complete inhibition of the target protein. Stable knockdown using shRNA or gene knockout using CRISPR/Cas9 is ideal for long-term studies investigating the chronic effects of NLRP3 deficiency. However, this approach lacks the temporal flexibility of a small molecule inhibitor and may induce compensatory mechanisms over time.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting of NLRP3 inflammasome with gene editing for the amelioration of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: MCC950 and Oridonin
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This guide provides a comparative analysis of two prominent NLRP3 inhibitors, MCC950 and Oridonin, detailing their effects in different cell types, experimental protocols for their evaluation, and a visual representation of the underlying signaling pathways.
Performance Comparison of NLRP3 Inhibitors
The efficacy of NLRP3 inhibitors can vary between different cell types and activation stimuli. Below is a summary of the inhibitory concentrations (IC50) for MCC950 and the effective concentrations for Oridonin in commonly used cellular models.
| Inhibitor | Cell Type | Assay | IC50 / Effective Concentration |
| MCC950 | Human Whole Blood | IL-1β Secretion | 627 nM[1] |
| THP-1 (human monocytic cell line) | IL-1β Secretion | 8 nM[2] | |
| Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Secretion | Not specified, but effective at 100 nM[3] | |
| Oridonin | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Secretion & Caspase-1 Cleavage | 0.5–2 µM[4] |
| 16HBE (human bronchial epithelial cells) | NLRP3, ASC, Cleaved Caspase-1 Expression | Not specified, but effective at reducing expression[5] | |
| Primary Astrocytes | IL-1β, NLRP3, ASC, Caspase-1 mRNA | 1 µM[6] |
Experimental Protocols
Accurate assessment of NLRP3 inflammasome inhibition requires standardized experimental procedures. The following are detailed methodologies for key experiments.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs) or THP-1 cells and its inhibition by small molecules.
1. Cell Culture and Priming:
- Culture BMDMs or THP-1 cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin.[7]
- For THP-1 cells, differentiate into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
- Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.[8]
- Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[7]
2. Inhibitor Treatment:
- Following the priming step, remove the LPS-containing medium.
- Add fresh medium containing the desired concentrations of the NLRP3 inhibitor (e.g., MCC950 or Oridonin) and incubate for 30-60 minutes.
3. NLRP3 Inflammasome Activation:
- Activate the NLRP3 inflammasome by adding a second signal, such as 5 mM ATP for 30-45 minutes or 5-20 µM Nigericin for 1-2 hours.[7][8]
4. Measurement of IL-1β and Caspase-1 Activity:
- ELISA for IL-1β: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.[7][9]
- Western Blot for Caspase-1 Cleavage: Lyse the cells and collect the protein extracts. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the cleaved (active) form of caspase-1 (p20 or p10 subunit).[4]
NLRP3 Inflammasome Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for assessing NLRP3 inhibition in primary human immune cells.
1. Isolation of PBMCs:
- Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
2. Cell Culture and Treatment:
- Culture the isolated PBMCs in appropriate cell culture medium.
- Prime the cells with LPS (e.g., 100 ng/mL for 3 hours).[3]
- Pre-treat the cells with the NLRP3 inhibitor for 30 minutes.[3]
- Activate the inflammasome with a second stimulus like Nigericin.
3. Cytokine Measurement:
- Collect the supernatants and measure the levels of secreted IL-1β by ELISA.
Signaling Pathways and Experimental Workflow
To visualize the complex processes involved in NLRP3 inflammasome activation and the experimental steps to assess its inhibition, the following diagrams are provided.
Caption: NLRP3 Inflammasome Activation Pathway.
Caption: Workflow for NLRP3 Inhibitor Testing.
This guide provides a foundational understanding of how to compare and evaluate NLRP3 inflammasome inhibitors. The provided data and protocols for MCC950 and Oridonin serve as a starting point for researchers to design and interpret their own experiments in the quest for novel anti-inflammatory therapeutics.
References
- 1. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 2. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin attenuates apoptosis and NLRP3 inflammasome activation in IL-4-stimulated human bronchial epithelial cells in an in vitro pediatric asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Oridonin Alleviates LPS-Induced Depression by Inhibiting NLRP3 Inflammasome via Activation of Autophagy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 9. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
A Comparative Guide to Preclinical NLRP3 Inflammasome Inhibitors: Dapansutrile vs. MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, making it a prime therapeutic target. This guide provides a comparative overview of the in vivo efficacy of two prominent preclinical NLRP3 inflammasome inhibitors: Dapansutrile (also known as OLT1177) and MCC950.
Mechanism of Action at a Glance
Both Dapansutrile and MCC950 are small molecule inhibitors that specifically target the NLRP3 inflammasome, preventing its assembly and subsequent activation. This targeted approach aims to reduce the production of downstream inflammatory mediators without causing broad immunosuppression. Dapansutrile has been shown to inhibit the interaction between NLRP3 and ASC, a critical step in inflammasome formation.[1] Similarly, MCC950 is known to directly bind to the NLRP3 protein, preventing its ATP hydrolysis activity and subsequent activation.
In Vivo Efficacy: A Head-to-Head Comparison
The following tables summarize the in vivo efficacy of Dapansutrile and MCC950 across various preclinical disease models.
Table 1: In Vivo Efficacy of Dapansutrile (OLT1177)
| Disease Model | Animal Model | Dosage and Administration | Key Findings |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 3.5 g/kg in diet (prophylactic) | Reduced clinical signs of EAE, decreased infiltration of immune cells into the spinal cord, and lowered levels of IL-1β and IL-18 in the spinal cord.[2][3] |
| Alzheimer's Disease | APP/PS1 Mouse | 3.75 g/kg and 7.5 g/kg in diet for 3 months | Rescued spatial learning and memory, reduced microglia activation, and decreased cortical Aβ plaque load at the higher dose.[4] |
| Gouty Arthritis | Mouse (monosodium urate crystal-induced) | Oral administration | Reduced joint inflammation.[5] |
| Myocardial Infarction | Mouse (non-reperfused anterior wall MI) | Oral administration | Preserved contractile reserve and diastolic function.[6] |
| Systemic Inflammation | Mouse (LPS-induced) | Intraperitoneal injection | Reduced levels of inflammatory markers (MPO, CXCL1, IL-6) in peritoneal fluid and IL-1β in tissue homogenates.[1] |
| Retinal Neovascularization | Mouse (Oxygen-Induced Retinopathy) | Not specified | Reduced pathological neovascular area and central avascular area.[7] |
| Osteoarthritis | Rat | Not specified | Ameliorated cartilage degeneration.[8] |
Table 2: In Vivo Efficacy of MCC950
| Disease Model | Animal Model | Dosage and Administration | Key Findings |
| Dermal and Pulmonary Inflammation | Mouse | 10 mg/kg | Significantly reduced serum levels of IL-1β.[9] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Shown to be effective in EAE mouse models.[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
General Experimental Workflow for In Vivo Efficacy Studies
References
- 1. pnas.org [pnas.org]
- 2. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]
- 4. The NLRP3 inflammasome inhibitor OLT1177 rescues cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preservation of Contractile Reserve and Diastolic Function by Inhibiting the NLRP3 Inflammasome with OLT1177® (Dapansutrile) in a Mouse Model of Severe Ischemic Cardiomyopathy Due to Non-Reperfused Anterior Wall Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Dapansutrile ameliorated chondrocyte inflammation and osteoarthritis through suppression of MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Nlrp3-IN-17: A Guide for Laboratory Professionals
For immediate reference, please consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for Nlrp3-IN-17 provided by the supplier. This document provides general guidance based on standard laboratory practices for the disposal of small molecule inhibitors.
The proper disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This compound, a potent and selective NLRP3 inflammasome inhibitor, requires careful handling and disposal like other bioactive small molecules. This guide outlines the essential procedures for the safe disposal of this compound in both solid (powder) and solution forms.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment.
Minimum PPE includes:
-
Safety Goggles: To protect against splashes or fine powder particles.
-
Chemical-Resistant Gloves: Nitrile or butyl gloves are recommended. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of other chemicals, selecting the correct glove type is critical.[1]
-
Laboratory Coat: To protect from spills and contamination.
All handling of this compound, especially the solid form and concentrated solutions, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Disposal of Solid this compound Waste
Solid waste includes expired or unwanted this compound powder, as well as consumables contaminated with the solid compound (e.g., weighing paper, spatulas, contaminated gloves, and empty containers).
Step-by-Step Procedure:
-
Segregation: Do not mix solid chemical waste with general laboratory trash or other types of waste.
-
Containerization:
-
Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.[2][3]
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
For the original product vial, ensure it is empty (no more than 3% by weight of the original contents remaining).[4] It should still be disposed of as hazardous waste.
-
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag as soon as the first item is placed inside.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
The specific hazards (e.g., "Toxic," "Irritant"). Consult the supplier's SDS for detailed hazard information.
-
-
-
Storage:
-
Disposal Request:
-
Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), submit a chemical waste pickup request to your institution's EHS department.[3]
-
Disposal of this compound Solutions
This compound is frequently used in solution, commonly with DMSO as the solvent.[1][6] This liquid waste must be handled as hazardous chemical waste.
Step-by-Step Procedure:
-
Segregation:
-
Collect all liquid waste containing this compound in a dedicated hazardous waste container.
-
Crucially, do not mix this waste stream with other types of liquid waste unless explicitly permitted by your EHS department. Halogenated and non-halogenated solvents are often collected separately.[4]
-
-
Containerization:
-
Labeling:
-
Affix a hazardous waste tag to the container before adding any waste.
-
List all constituents of the solution, including the full chemical name "this compound" and the solvent (e.g., "Dimethyl Sulfoxide"). Provide an estimated percentage or concentration for each component.
-
Include the accumulation start date and relevant hazard information.
-
-
Storage:
-
Store the liquid waste container in a designated SAA, within secondary containment (such as a spill tray) to prevent spills from spreading.[2]
-
-
Disposal Request:
-
Follow your institution's procedures to request a chemical waste pickup from the EHS department when the container is nearing capacity. Do not overfill containers.[2]
-
Under no circumstances should solutions containing this compound be poured down the drain. [7][8]
Summary of Disposal Procedures
| Waste Type | Container | Labeling | Storage | Disposal Method |
| Solid this compound & Contaminated Items | Leak-proof, compatible container (e.g., HDPE) | Hazardous waste tag with full chemical name and hazards | Designated Satellite Accumulation Area (SAA) | Collection by institutional EHS |
| This compound Solutions (e.g., in DMSO) | Leak-proof, compatible container with screw cap (e.g., HDPE carboy) | Hazardous waste tag listing all chemical components and concentrations | SAA with secondary containment | Collection by institutional EHS |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. acewaste.com.au [acewaste.com.au]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. depts.washington.edu [depts.washington.edu]
Essential Safety and Operational Guide for Handling Nlrp3-IN-17
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal guidance for the handling of Nlrp3-IN-17, a potent and selective inhibitor of the NLRP3 inflammasome. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Immediate Safety Information
While a comprehensive Safety Data Sheet (SDS) from the manufacturer is the primary source of safety information, this guide summarizes key immediate safety considerations for this compound. As a potent chemical compound, it should be handled with the utmost care, assuming high potency and potential toxicity in the absence of complete data.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid form or in solution:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects eyes from splashes of the compound in solution. |
| Face Protection | Face shield worn over safety goggles. | Required when there is a risk of splash or aerosol generation, providing a broader barrier of protection. |
| Body Protection | A fully buttoned lab coat. A chemical-resistant apron is recommended when handling larger quantities. | Protects skin and clothing from spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially when handling the solid compound or preparing stock solutions. Work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles or aerosols. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Hazard Identification and Precautionary Measures
The specific toxicological properties of this compound are not extensively documented in publicly available literature. Therefore, it must be treated as a compound of unknown toxicity with the potential for adverse health effects upon exposure.
| Hazard Category | Potential Hazard | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown. Assume to be harmful if swallowed, in contact with skin, or if inhaled. | Avoid all direct contact. Do not eat, drink, or smoke in the laboratory. Handle with appropriate PPE in a designated area. |
| Skin Corrosion/Irritation | Unknown. May cause skin irritation. | Avoid skin contact. Wash hands thoroughly after handling. |
| Eye Damage/Irritation | Unknown. May cause serious eye irritation. | Wear chemical splash goggles. |
| Carcinogenicity/Mutagenicity | No data available. | Handle as a potential carcinogen/mutagen and minimize exposure. |
Operational Plan: From Receipt to Disposal
A clear and structured workflow is essential for the safe handling of this compound.
Receiving and Storage
-
Upon Receipt: Visually inspect the package for any signs of damage or leakage. If compromised, do not open and contact the supplier immediately.
-
Storage of Solid Compound: Store the solid form of this compound at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Keep the container tightly sealed and protected from moisture.
-
Storage of Stock Solutions: Prepare stock solutions in Dimethyl Sulfoxide (DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a laboratory setting.
Experimental Protocols
The following are generalized protocols for the use of this compound. Specific concentrations and incubation times should be optimized for your experimental system.
In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in a cell-based assay.
-
Cell Culture: Plate murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells in a suitable cell culture plate and allow them to adhere.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatant to measure the levels of secreted IL-1β by ELISA or Western blot.
In Vivo Protocol: Inhibition of NLRP3 Inflammasome in a Mouse Model
This protocol provides a general guideline for administering this compound to mice. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Preparation of Dosing Solution: Prepare a dosing solution of this compound for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Administration: Administer this compound to mice at a dose of, for example, 10 mg/kg.
-
Induction of Inflammation: At a specified time after inhibitor administration, induce NLRP3-dependent inflammation. For example, by intraperitoneal injection of LPS.
-
Sample Collection: At the experimental endpoint, collect blood (for serum) or peritoneal lavage fluid to measure cytokine levels (e.g., IL-1β) by ELISA.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Unused solid this compound should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Liquid Waste: All solutions containing this compound, including stock solutions and working solutions, should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, bench paper) should be collected in a designated hazardous waste container and disposed of according to institutional protocols for chemically contaminated waste.
NLRP3 Inflammasome Signaling Pathways
Understanding the signaling pathways in which this compound acts is crucial for experimental design and data interpretation.
Canonical NLRP3 Inflammasome Activation
The canonical pathway is a two-step process involving a priming signal and an activation signal.
Non-Canonical NLRP3 Inflammasome Activation
The non-canonical pathway is activated by intracellular LPS and involves caspase-4/5 (in humans) or caspase-11 (in mice).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
